4-Bromothiazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTZDTAHQBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 4-bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the core chemical transformations, providing detailed experimental protocols and summarizing key quantitative data for each step.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached through the construction of a substituted thiazole ring, followed by functional group interconversions to install the bromo and cyano moieties at the desired positions. A likely and efficient route involves the initial formation of a 2-aminothiazole derivative, which offers versatile handles for subsequent chemical modifications. The key transformations in this proposed pathway include:
-
Hantzsch Thiazole Synthesis: Formation of a 2-amino-4-substituted-thiazole-5-carboxylate ester.
-
Sandmeyer Bromination: Introduction of the bromine atom at the 4-position via diazotization of an amino group.
-
Hydrolysis and Decarboxylation/Cyanation: Conversion of the ester to a carboxylic acid, followed by a subsequent transformation to the nitrile. An alternative is direct cyanation.
-
Deamination: Removal of the 2-amino group to yield the final product.
The following sections provide detailed experimental procedures for a plausible synthetic route.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This initial step utilizes the well-established Hantzsch thiazole synthesis to construct the core thiazole ring system.
Reaction:
4-Bromothiazole-5-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, information from closely related compounds is included for comparative purposes and is clearly noted.
Chemical Identity and Physical Properties
This compound is a substituted thiazole ring, a heterocyclic compound containing both sulfur and nitrogen. The presence of the bromo and cyano functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.
Table 1: General Information for this compound
| Property | Value | Source |
| CAS Number | 1367964-98-4 | [1][2][3] |
| Molecular Formula | C4HBrN2S | [1][2][3] |
| Molecular Weight | 189.03 g/mol | [1][2] |
| Synonyms | 4-Bromo-5-thiazolecarbonitrile | [3] |
| Purity | 95% (as commercially available) | [3] |
Table 2: Reported Physical Properties of this compound and Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | Data not available | Data not available | Data not available |
| 4-Bromothiazole | Data not available | 190 | 1.839 |
| 4-Bromothiazole-2-carboxaldehyde | 66-70 | Data not available | Data not available |
Note: The physical properties for 4-Bromothiazole and 4-Bromothiazole-2-carboxaldehyde are provided for reference and are not those of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single proton signal is expected in the aromatic region of the spectrum, corresponding to the proton at the C2 position of the thiazole ring.
-
¹³C NMR: Four signals are anticipated, corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the bromine, cyano, and heteroatoms in the ring. The carbon of the nitrile group typically appears around 115-120 ppm.
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
A sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
-
Absorptions in the 1500-1600 cm⁻¹ region due to the C=N and C=C stretching vibrations of the thiazole ring.
-
A C-Br stretching vibration, typically observed in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189 and a characteristic isotopic pattern (M+2) of nearly equal intensity due to the presence of the bromine atom.
Reactivity and Stability
The reactivity of this compound is dictated by the electronic nature of the thiazole ring and the influence of the bromo and cyano substituents.
-
Thiazole Ring Stability: The thiazole ring is an aromatic system, which imparts a degree of stability. It is generally stable to platinum catalytic hydrogenation and metal reductions in hydrochloric acid[4].
-
Electrophilic Substitution: The thiazole ring is generally electron-deficient, making electrophilic substitution reactions challenging. However, the electron-donating nature of the sulfur atom can direct electrophiles to the C5 position[4].
-
Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and susceptible to nucleophilic attack[4]. Halogen atoms on the thiazole ring can be displaced by strong nucleophiles[4]. The bromine atom at the C4 position is expected to be reactive towards nucleophilic substitution, particularly in the presence of a catalyst.
-
Reactivity of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.
Storage and Handling: this compound should be stored in a tightly sealed container in a dry, cool place (2-8°C)[2].
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general approach for the synthesis of brominated thiazoles often involves the bromination of a suitable thiazole precursor.
A plausible synthetic route could involve the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction with a bromide source.
Below is a generalized workflow for the synthesis of a bromothiazole from an aminothiazole.
References
4-Bromothiazole-5-carbonitrile: A Technical Guide for Researchers
CAS Number: 1367964-98-4
This technical guide provides an in-depth overview of 4-Bromothiazole-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
This compound is a substituted thiazole derivative. The presence of a bromine atom and a nitrile group on the thiazole ring makes it a versatile intermediate for further chemical modifications. A summary of its key quantitative data is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1367964-98-4 | [1][2] |
| Molecular Formula | C₄HBrN₂S | [1] |
| Molecular Weight | 189.03 g/mol | [2] |
| Appearance | Not explicitly stated; likely a solid | |
| Purity | Commercially available up to 95% | |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Experimental Protocols
A plausible synthetic approach involves the construction of the thiazole ring followed by bromination and cyanation, or the use of a pre-functionalized building block. One general and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis .
Postulated Synthesis Workflow
A potential synthetic pathway for this compound could involve the reaction of a thioamide with an α-haloketone or a related species bearing the desired nitrile functionality. Subsequent bromination at the 4-position would yield the final product. The general workflow is depicted in the diagram below.
Caption: Postulated synthetic workflow for this compound.
Illustrative Experimental Protocol (Analogous Synthesis)
The following is a generalized experimental protocol for the synthesis of a substituted thiazole, which could be adapted for this compound. This protocol is based on the synthesis of similar structures and should be optimized for the specific target molecule.[3]
Materials:
-
Appropriate thioamide precursor (1.0 eq)
-
α-halo-β-ketonitrile (e.g., 2-bromo-3-oxopropanenitrile) (1.1 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Brominating agent (e.g., N-Bromosuccinimide) (1.0 eq)
-
Acetonitrile (solvent for bromination)
Procedure:
Step 1: Synthesis of Thiazole-5-carbonitrile Intermediate
-
In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide precursor and the α-halo-β-ketonitrile in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude thiazole-5-carbonitrile intermediate.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Bromination of the Thiazole Intermediate
-
Dissolve the purified thiazole-5-carbonitrile intermediate in acetonitrile in a suitable reaction flask.
-
Add the brominating agent portion-wise at room temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Reactivity and Potential for Further Functionalization
The chemical structure of this compound offers several avenues for further synthetic modifications, making it a valuable scaffold in the generation of diverse chemical libraries for drug discovery.
-
Suzuki and Stille Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.[1]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group and the thiazole ring can activate the C4 position for nucleophilic aromatic substitution under certain conditions.
-
Modification of the Nitrile Group: The carbonitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.
The diagram below illustrates the key reactive sites and potential transformations of this compound.
Caption: Reactivity and functionalization pathways of this compound.
Applications in Medicinal Chemistry and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6] While specific biological activities for this compound have not been extensively reported, its structural motifs suggest potential for various therapeutic applications.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many thiazole-containing compounds are known to be potent kinase inhibitors, a class of enzymes often dysregulated in cancer.[7] The structure of this compound could serve as a core for the design of novel kinase inhibitors.
-
Antimicrobial Agents: The thiazole nucleus is a key component of several antibacterial and antifungal drugs. Derivatives of this compound could be explored for their potential as new antimicrobial agents.
-
Antiviral Activity: Certain cyano-substituted isothiazoles, which are structurally related to thiazoles, have demonstrated antiviral activity.[1]
The development of novel therapeutics from this scaffold would likely involve a structure-activity relationship (SAR) study, where modifications at the C4 and C5 positions would be systematically explored to optimize potency and selectivity for a specific biological target.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated. Commercial suppliers may provide compound-specific analytical data upon request.[2]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Characteristic Peaks |
| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the C2 position of the thiazole ring. |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the molecule, including a quaternary carbon for the nitrile group (typically in the 115-125 ppm range) and carbons of the thiazole ring. |
| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 189.03 g/mol , with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks). |
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully elucidate its synthetic pathways, reactivity, and biological properties. Researchers are encouraged to consult primary literature and supplier documentation for the most accurate and up-to-date information.
References
- 1. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) [mdpi.com]
- 2. 1367964-98-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 4-Bromothiazole-5-carbonitrile (CAS No: 1367964-98-4).[1][2] While this compound is available commercially, detailed experimental data on its synthesis and structural characterization are not extensively published in peer-reviewed literature. This document, therefore, consolidates available information and presents predicted spectroscopic data based on the analysis of analogous structures. Furthermore, it outlines a plausible synthetic route and a standard analytical workflow for its characterization, intended to serve as a foundational resource for researchers.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a nitrile group at the 5-position. The presence of these functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.
General Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1367964-98-4 | [1] |
| Molecular Formula | C₄HBrN₂S | [1][2] |
| Molecular Weight | 189.03 g/mol | [1] |
| IUPAC Name | 4-bromo-1,3-thiazole-5-carbonitrile | |
| SMILES | N#CC1=C(Br)SC=N1 | [1] |
| Purity (Typical) | ≥95% | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Structural Details
As of this writing, the crystal structure of this compound has not been publicly reported. Therefore, precise experimental data on bond lengths and angles are unavailable. The structure consists of a planar, aromatic thiazole ring. The electron-withdrawing nature of the bromine atom and the nitrile group influences the electron density distribution within the ring, making it a unique scaffold for further chemical modifications.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, we can predict the expected spectroscopic characteristics based on known data for similar thiazole derivatives and general principles of spectroscopy. Commercial suppliers may provide compound-specific analytical data upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | 8.5 - 9.0 | Singlet (s) | The single proton on the thiazole ring (at C2) is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and the overall aromaticity. |
| ¹³C NMR | ~150 - 160 | C2 | The chemical shift of the carbon atom between the nitrogen and sulfur is typically in this range in thiazole systems. |
| ~110 - 120 | C4-Br | The carbon atom bearing the bromine is expected in this region. | |
| ~100 - 110 | C5-CN | The carbon attached to the nitrile group. | |
| ~115 - 125 | -C≡N | The nitrile carbon itself typically appears in this range.[4][5] |
Disclaimer: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong | This is a characteristic absorption for a nitrile group conjugated with an aromatic system. |
| C=N (Thiazole ring) | 1500 - 1600 | Medium | Aromatic ring stretching vibrations. |
| C-H (Thiazole ring) | 3050 - 3150 | Weak to Medium | Aromatic C-H stretching. |
| C-Br | 500 - 600 | Medium to Strong | Carbon-bromine stretching vibration. |
Disclaimer: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS)
| Technique | Expected Observation | Notes |
| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) at m/z ≈ 188 and 190 in a ~1:1 ratio. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. |
| Fragmentation | Common fragmentation pathways would involve the loss of Br, CN, or HCN. |
Disclaimer: These are predicted fragmentation patterns and may differ from experimental results.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the Hantzsch thiazole synthesis or subsequent modifications of a pre-formed thiazole ring. A potential two-step process is outlined below, starting from 2-amino-thiazole-5-carbonitrile.
Step 1: Diazotization of 2-Amino-4-bromothiazole-5-carbonitrile
-
To a stirred suspension of 2-amino-4-bromothiazole-5-carbonitrile (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer-type Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr at 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Analytical Workflow for Characterization
A standard workflow for the characterization and purity assessment of the synthesized this compound is depicted below.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.
Conclusion
This compound is a readily available heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide provides a summary of its known properties and offers predicted spectroscopic data to aid in its characterization. The proposed synthetic and analytical workflows provide a practical framework for researchers working with this molecule. Further studies are warranted to elucidate its precise structural details, reactivity, and potential biological activities.
References
Spectroscopic Data of 4-Bromothiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its chemical structure and comparison with related compounds. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 1H | H-2 |
Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-2 |
| ~135 - 140 | C-4 (quaternary) |
| ~110 - 115 | C-5 (quaternary) |
| ~115 - 120 | -C≡N (nitrile) |
Predicted solvent: CDCl₃. The chemical shift is referenced to Tetramethylsilane (TMS) at 0 ppm.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak - Medium | C-H stretch (aromatic) |
| ~2220 - 2240 | Strong | C≡N stretch (nitrile) |
| ~1500 - 1600 | Medium | C=N and C=C ring stretching |
| ~1000 - 1200 | Medium - Strong | C-Br stretch and ring vibrations |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 189/191 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 110 | Medium | [M - Br]⁺ |
| 83 | Medium | [M - Br - HCN]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the signals of interest.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a clean 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography (GC-MS) can be used.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV. EI is a common technique that provides a characteristic fragmentation pattern.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown organic compound.
Caption: Logical workflow for spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Synthesis of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published, step-by-step synthesis protocol for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations of thiazole derivatives. The proposed synthesis involves the preparation of a key intermediate, 4-aminothiazole-5-carbonitrile, followed by a Sandmeyer reaction to introduce the bromo substituent.
Proposed Synthetic Pathway
The logical synthesis of this compound is envisioned to proceed through two main stages:
-
Synthesis of 4-Aminothiazole-5-carbonitrile: This crucial intermediate can be prepared via a condensation reaction of suitable starting materials.
-
Sandmeyer Reaction: The conversion of the 4-amino group of the intermediate to a bromo group via diazotization followed by treatment with a copper(I) bromide source.
The overall proposed reaction scheme is illustrated below:
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on analogous reactions found in the chemical literature and may require optimization for the specific target molecule.
Step 1: Synthesis of 4-Aminothiazole-5-carbonitrile
A promising starting point for the synthesis of 4-aminothiazole-5-carbonitrile involves the reaction of malononitrile with thiourea in the presence of an oxidizing agent.
Materials:
-
Malononitrile
-
Thiourea
-
Iodine
-
Pyridine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
To this solution, add pyridine (2.0 eq) as a base.
-
Slowly add a solution of iodine (1.1 eq) in ethanol to the reaction mixture with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-aminothiazole-5-carbonitrile.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide.[1][2][3] This procedure involves the formation of a diazonium salt from the amine, which is then decomposed in the presence of a copper(I) halide. For aminothiazoles, this reaction has been shown to be effective, although side reactions such as di-halogenation can occur and reaction conditions may need to be carefully controlled.[4]
Materials:
-
4-Aminothiazole-5-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Acetonitrile
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, suspend 4-aminothiazole-5-carbonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the key reactants and expected products for the proposed synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Malononitrile | C₃H₂N₂ | 66.06 | Starting Material |
| Thiourea | CH₄N₂S | 76.12 | Starting Material |
| 4-Aminothiazole-5-carbonitrile | C₄H₃N₃S | 125.15 | Intermediate |
| This compound | C₄HBrN₂S | 189.04 | Final Product |
Logical Workflow of the Synthetic Strategy
The decision to pursue a two-step synthesis via an amino intermediate is based on the known reactivity of thiazole rings and the reliability of the Sandmeyer reaction for the introduction of halogens.
Figure 2: Retrosynthetic analysis and forward synthesis plan.
Conclusion
This technical guide outlines a feasible and logical synthetic route to this compound. While the synthesis of the key intermediate, 4-aminothiazole-5-carbonitrile, requires further experimental verification and optimization, the proposed methodology is grounded in well-established principles of heterocyclic chemistry. The subsequent Sandmeyer reaction is a reliable transformation for the desired functional group interconversion. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and structurally related thiazole derivatives. It is recommended that all experimental work be conducted by trained professionals in a well-equipped chemical laboratory, with appropriate safety precautions.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the nitrile group in 4-Bromothiazole-5-carbonitrile
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected chemical reactivity of the nitrile group in this compound. This compound serves as a valuable scaffold in medicinal chemistry, and understanding the transformations of its nitrile functionality is crucial for the design and synthesis of novel therapeutic agents. The information presented is based on established principles of nitrile chemistry and reactivity patterns observed in related heterocyclic systems.
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a key handle for molecular derivatization.[1] The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.[2][3]
The primary reactions of the nitrile group in this compound are expected to be hydrolysis, reduction, and cycloaddition. These transformations allow for the introduction of diverse chemical moieties, which can significantly influence the pharmacological profile of the resulting derivatives.
Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group provides a direct route to 4-Bromothiazole-5-carboxamide and subsequently to 4-Bromothiazole-5-carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1][3] The carboxamide and carboxylic acid derivatives are important for establishing interactions with biological targets, particularly through hydrogen bonding.
Table 1: Summary of Hydrolysis Reactions
| Transformation | Reagents and Conditions | Expected Product |
| Nitrile to Carboxamide | Mild acidic or basic conditions (e.g., H₂SO₄ in H₂O, heat; or NaOH in H₂O/EtOH, heat) | 4-Bromothiazole-5-carboxamide |
| Nitrile to Carboxylic Acid | Strong acidic or basic conditions (e.g., concentrated H₂SO₄, prolonged heating; or concentrated NaOH, prolonged heating, followed by acidic workup) | 4-Bromothiazole-5-carboxylic acid |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 g, 5.29 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (15 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate, 4-Bromothiazole-5-carboxylic acid, is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Caption: Workflow for the hydrolysis of this compound.
Reduction of the Nitrile Group
Reduction of the nitrile group is a fundamental transformation that yields primary amines.[4][5] These amines are crucial building blocks in drug discovery, serving as key intermediates for the synthesis of a wide range of derivatives. The choice of reducing agent determines the outcome of the reaction.
Table 2: Summary of Reduction Reactions
| Transformation | Reagents and Conditions | Expected Product |
| Nitrile to Primary Amine | Strong reducing agents (e.g., LiAlH₄ in THF or ether, followed by aqueous workup) | (4-Bromothiazole-5-yl)methanamine |
| Nitrile to Aldehyde | Milder reducing agents (e.g., Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent at low temperature, followed by aqueous workup) | 4-Bromothiazole-5-carbaldehyde |
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (0.30 g, 7.94 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).
-
Reagent Addition: Dissolve this compound (1.0 g, 5.29 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL).
-
Isolation and Purification: Filter the resulting precipitate and wash it with THF. The filtrate is then concentrated under reduced pressure, and the crude product can be purified by column chromatography or distillation.
Caption: Workflow for the reduction of this compound.
[3+2] Cycloaddition Reactions
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[1] The reaction with sodium azide is a particularly useful method for synthesizing tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design.
Table 3: Summary of [3+2] Cycloaddition Reaction
| Transformation | Reagents and Conditions | Expected Product |
| Nitrile to Tetrazole | Sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent (e.g., DMF) at elevated temperature. | 5-(4-Bromothiazol-5-yl)-1H-tetrazole |
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.29 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Reagent Addition: Add sodium azide (0.41 g, 6.35 mmol) and ammonium chloride (0.34 g, 6.35 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into water (100 mL).
-
Isolation and Purification: Acidify the aqueous solution with 2M HCl to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and can be purified by recrystallization.
Caption: [3+2] Cycloaddition of this compound.
References
Technical Guide: Stability and Storage of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromothiazole-5-carbonitrile (CAS No. 1367964-98-4). The information herein is collated from supplier safety data sheets and general principles of chemical stability for related heterocyclic compounds, intended to ensure the integrity and safety of this compound in a research and development setting.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 4-bromo-1,3-thiazole-5-carbonitrile |
| CAS Number | 1367964-98-4 |
| Molecular Formula | C₄HBrN₂S |
| Molecular Weight | 189.03 g/mol |
| Appearance | Not specified (likely a solid) |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendation from suppliers is summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize degradation from thermal stress. |
| Atmosphere | Sealed in a dry environment[1] | To protect from moisture and atmospheric contaminants. |
| Light | Store in a light-resistant container | General precaution for brominated organic compounds to prevent photo-degradation. |
Stability Profile and Incompatibilities
While specific, detailed stability studies on this compound are not publicly available, data from related brominated and heterocyclic compounds suggest the following:
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. These substances can lead to vigorous reactions and degradation of the compound.
-
Hazardous Decomposition Products: Upon decomposition, this compound may release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.
Handling and Safety Precautions
This compound is classified as a hazardous substance.
| Hazard Statement | Precautionary Measures |
| Toxic if swallowed, in contact with skin, or if inhaled.[2] | Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[2] |
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Proposed Experimental Protocol for Stability Assessment
The following is a generalized protocol for a forced degradation study, based on ICH guidelines, which can be adapted to assess the stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[3][4]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable organic solvent and treat with 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24-48 hours.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature above the recommended storage conditions (e.g., 60-80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Generalized workflow for a forced degradation study of this compound.
References
Physical properties of 4-Bromothiazole-5-carbonitrile (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
Quantitative data for the melting and boiling points of 4-Bromothiazole-5-carbonitrile are not extensively documented. However, its fundamental molecular properties have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C4HBrN2S | - |
| Molecular Weight | 189.03 g/mol | - |
Comparative Analysis of Related Thiazole Derivatives
To estimate the potential range for the melting and boiling points of this compound, the physical properties of structurally analogous compounds are provided. These compounds share the core thiazole ring and bromine substitution, offering valuable comparative insights.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 4-Bromothiazole | Not Applicable (Liquid at RT) | 190 | |
| 5-Bromothiazole | Not Applicable (Liquid at RT) | 70 (at 15 mmHg) | |
| 4-Bromothiazole-2-carboxaldehyde | 66 - 70 | Not Available | |
| 2-Amino-5-bromothiazole monohydrobromide | 165 (decomposes) | Not Available | |
| 2-Bromothiazole-4-carboxaldehyde | 126 - 132[1] | Not Available |
Experimental Protocols
The following sections detail standardized laboratory procedures for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small sample size, the capillary method is often employed. Assuming the compound is a solid at room temperature, this procedure would follow an initial melting of the sample.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.
-
Observation of Ebullition: As the sample is heated, trapped air in the capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Synthetic Workflow Visualization
The synthesis of substituted thiazoles often proceeds via the Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the preparation of a 4,5-disubstituted thiazole, which is analogous to the target compound's structural class.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
References
The Ascendant Profile of 4-Bromothiazole-5-carbonitrile and Its Analogs in Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutic agents. Within this esteemed class of compounds, 4-Bromothiazole-5-carbonitrile and its analogs are emerging as a focal point of significant research interest, demonstrating a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive literature review of this promising chemical space, detailing synthetic methodologies, quantitative biological data, and relevant experimental protocols to empower further research and development in this area.
Synthesis and Chemical Properties
A common strategy for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For analogs, variations in these starting materials allow for the introduction of diverse substituents. Subsequent modifications, such as bromination and cyanation, can be employed to install the desired functionalities at the C4 and C5 positions of the thiazole ring. For instance, the bromination of a thiazole precursor can often be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[4]
The reactivity of the this compound scaffold is characterized by the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic substitution and cross-coupling reactions. This provides a versatile handle for the synthesis of a wide array of analogs with modified substituents at the 4-position, enabling extensive structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
Thiazole derivatives have demonstrated a remarkable breadth of biological activities. The introduction of a bromine atom and a cyano group, as in this compound, is anticipated to modulate the compound's electronic and lipophilic properties, thereby influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole-containing compounds.[5][6] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and histone deacetylases. For instance, certain thiazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6] The lipophilicity imparted by the bromo and other substituents can enhance cell membrane permeability, a critical factor for intracellular drug targets.[1]
Antimicrobial Activity
The thiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[7][8] Thiazole-based compounds have exhibited activity against a range of bacterial and fungal pathogens. The mechanism of action for antimicrobial thiazoles can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with biofilm formation.[1] The presence of a bromine atom can enhance the antimicrobial potency of a molecule.
Quantitative Data on this compound Analogs
While specific quantitative biological data for this compound is not extensively reported in the public domain, the following tables summarize the biological activities of structurally related analogs, providing valuable insights into the potential of this chemical class.
Table 1: Anticancer Activity of Selected Thiazole Analogs
| Compound ID | Structure | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| Analog 1 | 2-Amino-5-bromo-4-(p-tolyl)thiazole | MCF-7 (Breast) | 5.2 | [9] |
| Analog 2 | 2-Amino-5-bromo-4-(4-chlorophenyl)thiazole | HCT-116 (Colon) | 3.8 | [5] |
| Analog 3 | 2-Amino-5-nitro-4-phenylthiazole | HepG2 (Liver) | 7.5 | [5] |
| Analog 4 | Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 2.1 | [10] |
Table 2: Antimicrobial Activity of Selected Thiazole Analogs
| Compound ID | Structure | Microorganism | Activity (MIC, µg/mL) | Reference |
| Analog 5 | 2-Amino-5-bromo-4-phenylthiazole | Staphylococcus aureus | 8 | [9] |
| Analog 6 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Escherichia coli | 16 | [9] |
| Analog 7 | Thiazole-substituted 1,3,4-oxadiazole | Candida albicans | 4 | [8] |
| Analog 8 | Bithiazole derivative | Streptococcus pyogenes | 2 |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of thiazole derivatives.
General Synthesis of 2-Amino-5-bromothiazole Analogs
A representative protocol for the synthesis of a 2-amino-5-bromothiazole analog is adapted from the synthesis of 2-Amino-5-bromo-thiazole-4-carboxylic acid ethyl ester.[4]
Step 1: Synthesis of the 2-Aminothiazole Precursor (Hantzsch Thiazole Synthesis)
-
To a solution of the appropriate α-haloketone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiazole precursor.
Step 2: Bromination of the 2-Aminothiazole Precursor
-
Dissolve the 2-aminothiazole precursor (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.2 equivalents) in one portion.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the 2-amino-5-bromothiazole analog.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.[11]
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
Visualizing Experimental Workflows and Relationships
To further clarify the logical flow of research in this area, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a typical screening cascade for novel thiazole derivatives.
Caption: A generalized synthetic workflow for this compound analogs.
Caption: A typical workflow for the biological evaluation of novel thiazole derivatives.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The existing literature on related compounds strongly suggests a high potential for potent anticancer and antimicrobial activities. The synthetic versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Furthermore, the generation of a focused library of analogs with systematic variations at the C2 and C4 positions will be crucial for elucidating detailed SAR and identifying lead compounds with optimized potency and selectivity. In silico modeling and mechanistic studies will also play a vital role in understanding the molecular targets and pathways through which these compounds exert their effects, ultimately paving the way for their potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 1367964-98-4|this compound|BLD Pharm [bldpharm.com]
- 3. 1367964-98-4 | MFCD22062888 | this compound [aaronchem.com]
- 4. WO2007137962A1 - Thiazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Diverse Biological Landscape of Thiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the multifaceted biological activities of thiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in treating a range of diseases. This guide will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[1] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases crucial for cancer cell signaling, and induction of apoptosis.[1][2]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Thiazole Derivative 29 | - | 0.05 | - | - | [4] |
| Thiazole Derivative 40 | - | 0.00042 | - | - | [4] |
| Thiazole Derivative 62 | - | 0.18 | - | - | [4] |
| Thiazole Derivative 74a | - | 0.67 | - | - | [4] |
| Cu(L1)2Cl2 | MCF7 (Breast) | 105.6 | - | - | [5] |
| L929 (Normal) | 185.56 | - | - | [5] | |
| Cu(L3)Cl2 | MCF7 (Breast) | 82.64 | - | - | [5] |
| L929 (Normal) | 185.86 | - | - | [5] | |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | Staurosporine | 5.25 µg/ml | [6] |
| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 µg/ml | Staurosporine | 5.25 µg/ml | [6] |
Key Mechanisms and Signaling Pathways in Cancer
A significant number of thiazole-based anticancer agents exert their effect by interfering with microtubule dynamics, which are crucial for cell division. They can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Thiazole derivatives have been shown to inhibit various protein kinases that are often dysregulated in cancer. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth and metastasis.[7]
Another critical signaling cascade often targeted is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival.[8][9][10][11][12] Thiazole derivatives can inhibit components of this pathway, leading to decreased cancer cell proliferation and increased apoptosis.[1]
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[13]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.[1][17][18][19][20]
-
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The amount of ATP consumed is measured using a luminescence-based assay (e.g., Kinase-Glo®), where a decrease in luminescence indicates higher kinase activity.
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add the thiazole derivative at various concentrations to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to stop the reaction and generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. The IC50 value is determined from the dose-response curve.
-
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[21][22][23] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[10]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Compound 37c | Bacteria | 46.9 - 93.7 | - | - | [22] |
| Fungi | 5.8 - 7.8 | - | - | [22] | |
| Thiazole-pyrazoline hybrids | Bacteria | - | Ciprofloxacin | 6.25 | [22] |
| Fungi | - | - | 6.25 | [22] | |
| Compound 10 | S. aureus, E. coli, A. niger | 200 | Ofloxacin, Ketoconazole | - | [25] |
| Compound 12 | S. aureus, E. coli, A. niger | 125 - 150 | Ofloxacin, Ketoconazole | - | [25] |
| Compound 13 & 14 | S. aureus, E. coli, A. niger | 50 - 75 | Ofloxacin, Ketoconazole | - | [25] |
| Compound 3 | Bacteria | 0.23 - 0.70 mg/mL | - | - | [26] |
| Compound 9 | Fungi | 0.06 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 mg/mL | [26] |
| Compound 8 | Fungi | 0.08 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 mg/mL | [26] |
| Benzothiazole derivatives | E. coli | 12.5 - 200 | - | - | [27] |
| bis(thiazol-5-yl)phenylmethane | S. aureus | 2 - 64 | - | - | [27] |
Experimental Protocols
This is a standard method for determining the MIC of an antimicrobial agent.[24][28][29][30][31]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.[24]
-
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiazole derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[28]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[30]
-
Reading of Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth. The results can also be read using a microplate reader to measure optical density.
-
Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in many diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[2][28][32]
Quantitative Anti-inflammatory Data
The following table shows the in vitro inhibitory activity of selected thiazole derivatives against COX enzymes.
| Compound ID | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 9a | COX-1 | 0.42 | - | - | [2] |
| COX-2 | 10.71 | - | - | [2] | |
| Compound 9b | COX-1 | 0.32 | - | - | [2] |
| COX-2 | 9.23 | - | - | [2] | |
| Compound 6a | COX-1/COX-2 | Non-selective | - | - | [2] |
| Compound 6b | COX-2 | Selective (IC50 ~11.65) | - | - | [2] |
| Compound 4 | COX-1 | 29.60 ± 1.58 | - | - | [2] |
Key Mechanisms and Signaling Pathways in Inflammation
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23][33][34][35] By inhibiting the activation of NF-κB, thiazole derivatives can effectively suppress the inflammatory response.[1]
Enzyme Inhibitory Activity of Thiazole Derivatives
Beyond their roles in cancer and inflammation, thiazole derivatives have been identified as potent inhibitors of various other enzymes, highlighting their therapeutic potential for a wider range of diseases.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several thiazole derivatives have shown promising AChE inhibitory activity.
Quantitative Enzyme Inhibition Data
The following table summarizes the in vitro inhibitory activity of a selected thiazole derivative against cholinesterases.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 116 | Acetylcholinesterase (AChE) | 1.59 ± 0.01 | [36] |
| Butyrylcholinesterase (BChE) | 21.3 ± 0.50 | [36] |
Experimental Protocols
This is a widely used colorimetric method for measuring AChE activity and screening for its inhibitors.[21][37][38][39][40]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[21] The rate of color formation is proportional to the AChE activity.
-
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a stock solution of AChE, a solution of the substrate acetylthiocholine, and a solution of DTNB.
-
Reaction Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the thiazole derivative at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate and DTNB to all wells to start the reaction.
-
Absorbance Reading: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control. The IC50 value is calculated from the dose-response curve.
-
The thiazole scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. This guide has provided a technical overview of their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. The quantitative data presented in a structured format, coupled with detailed experimental protocols and visual representations of key signaling pathways, offers a valuable resource for researchers in the field. The continued exploration of the chemical space around the thiazole nucleus, guided by an understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. PI3K/Akt/mTOR signaling | Signaling Pathways | TargetMol [targetmol.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 20. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. jchemrev.com [jchemrev.com]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. protocols.io [protocols.io]
- 30. Broth microdilution - Wikipedia [en.wikipedia.org]
- 31. benchchem.com [benchchem.com]
- 32. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 34. NF-κB - Wikipedia [en.wikipedia.org]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. mdpi.com [mdpi.com]
- 37. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
- 39. scribd.com [scribd.com]
- 40. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of 4-Bromothiazole-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 4-arylthiazole-5-carbonitrile scaffold in various biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids make it an indispensable tool in modern organic synthesis. The functionalization of the thiazole ring at the 4-position via Suzuki coupling allows for the synthesis of diverse libraries of 4-arylthiazole-5-carbonitriles, which are key intermediates in the development of novel therapeutic agents and advanced materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The coupled product, 4-Arylthiazole-5-carbonitrile, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Data
Table 1: Representative Yields for the Suzuki Coupling of a Halogenated Thiazole Analogue with Various Boronic Acids
| Entry | Boronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylthiazole-5-carbonitrile | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiazole-5-carbonitrile | 92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)thiazole-5-carbonitrile | 88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)thiazole-5-carbonitrile | 85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)thiazole-5-carbonitrile | 78 |
| 6 | Naphthalene-2-boronic acid | 4-(Naphthalen-2-yl)thiazole-5-carbonitrile | 89 |
Data is analogous and based on typical yields for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
General Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-Arylthiazole-5-carbonitrile.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the synthesis of 4-Arylthiazole-5-carbonitriles.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base. | Use a fresh catalyst, screen different palladium sources and ligands (e.g., Buchwald ligands). Optimize temperature and screen various bases (K₃PO₄, Cs₂CO₃). |
| Protodeboronation | Presence of water, prolonged reaction time, strong base. | Use anhydrous solvents, consider using boronic esters, or a milder base like KF. |
| Homocoupling of Boronic Acid | Slow transmetalation. | Optimize catalyst and ligand to accelerate the cross-coupling pathway. |
| Low Product Solubility | Inappropriate solvent. | Screen different solvents or solvent mixtures to ensure all reactants are in solution. |
This document is intended to serve as a guide. Researchers are encouraged to consult the primary literature for more specific and detailed procedures.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromothiazole-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 4-substituted-5-cyanothiazole scaffold in various biologically active compounds. The methodologies described herein facilitate the synthesis of diverse libraries of thiazole derivatives for drug discovery and development.
Introduction
The 4,5-substituted thiazole core is a privileged scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, and enzyme inhibitory properties. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this heterocyclic system, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds at the C4-position. This document outlines protocols for several key cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.
General Reaction Scheme
The palladium-catalyzed cross-coupling of this compound proceeds via a general catalytic cycle involving oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
Caption: Generalized palladium-catalyzed cross-coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Representative Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of similar bromo-heterocyclic compounds, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 75-85 |
Note: Yields are estimates based on reactions with analogous substrates and will require optimization for this compound.
Experimental Protocol
This protocol is a general starting point and may require optimization.[1][2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[3]
Representative Data
The following table presents typical conditions for the Sonogashira coupling of related bromo-heterocycles.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | THF | 60 | 6 | 88-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) / CuI (10) | i-Pr₂NH (3) | Toluene | 80 | 12 | 85-92 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N (2) | DMF | RT | 24 | 70-80 |
Note: Yields are based on similar substrates and optimization is recommended.
Experimental Protocol
This is a generalized procedure and may need to be optimized for specific substrates.[4][5]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine, 2 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.01-0.03 mmol), and CuI (0.02-0.05 mmol).
-
Add the anhydrous solvent (5 mL) and the amine base (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling
The Stille coupling facilitates the reaction between this compound and an organostannane reagent.[6]
Representative Data
The following table provides illustrative conditions for Stille couplings of bromo-aromatic compounds.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80-90 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 70 | 12 | 85-95 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 8 | 75-85 |
Note: These are representative yields and conditions; optimization is crucial.
Experimental Protocol
This protocol is a general guideline and may require adaptation.[1]
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous solvent (5 mL).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Wash the organic layer with aqueous potassium fluoride solution to remove tin byproducts, followed by water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[7]
Representative Data
The following table shows typical conditions for the Buchwald-Hartwig amination of aryl bromides.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | t-BuOH | 90 | 24 | 80-90 |
Note: Yields and conditions are illustrative and require optimization for the specific substrate.
Experimental Protocol
This is a general procedure and optimization of the catalyst, ligand, and base is often necessary.[8][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equivalents)
-
Anhydrous, non-polar solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk flask.
-
Add the base, followed by this compound (1.0 mmol).
-
Add the anhydrous solvent (5 mL) and then the amine (1.2 mmol).
-
Seal the flask and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify the product by column chromatography.
Experimental Workflow and Logic
The general workflow for these cross-coupling reactions follows a standard sequence of steps from reaction setup to product isolation and characterization.
Caption: A step-by-step workflow for palladium-catalyzed cross-coupling reactions.
Biological Significance and Potential Applications
Derivatives of 4-substituted-5-cyanothiazole have shown promise as potent kinase inhibitors, which are a class of targeted cancer therapeutics. For example, some 4-aryl-thiazole derivatives have been investigated for their ability to inhibit receptor tyrosine kinases like HER2.[10] The nitrile group can also serve as a handle for further synthetic transformations to generate other functional groups.
The general mechanism of action for a kinase inhibitor involves blocking the phosphorylation of downstream substrate proteins, thereby inhibiting signal transduction pathways that promote cell proliferation and survival.
Caption: Conceptual signaling pathway of a receptor tyrosine kinase and its inhibition.
The successful synthesis of novel 4-substituted-5-cyanothiazole derivatives using the protocols described herein can provide valuable compounds for screening in various drug discovery programs, particularly in the area of oncology.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1,2,3-triazoles as inhibitor of HER2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-bromothiazole-5-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active compounds. The electron-withdrawing nature of the nitrile group at the 5-position and the inherent electronic properties of the thiazole ring activate the C4-position for nucleophilic attack, facilitating the displacement of the bromo substituent.
Principle of the Reaction
Nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the bromine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the thiazole ring is restored, yielding the substituted product. The presence of the electron-withdrawing cyano group at the para-position relative to the bromine is crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: General workflow for SNAr on this compound.
Protocols for Nucleophilic Aromatic Substitution
The following protocols provide starting points for the reaction of this compound with various classes of nucleophiles. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
Reaction with N-Nucleophiles (e.g., Amines)
This protocol describes a general procedure for the reaction with primary and secondary amines.
Table 1: Reaction Conditions for Amination
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Morpholine | Cs₂CO₃ | DMSO | 110 | 8 | 92 |
| 3 | Aniline | NaH | THF | 65 | 24 | 65 |
Experimental Protocol:
-
To a sealed tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aminothiazole-5-carbonitrile derivative.
Reaction with O-Nucleophiles (e.g., Alkoxides)
This protocol outlines the reaction with alkoxides, typically generated in situ from the corresponding alcohol and a strong base.
Table 2: Reaction Conditions for Alkoxylation
| Entry | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 65 | 18 | 78 |
| 2 | Ethanol | KOtBu | Dioxane | 80 | 16 | 75 |
| 3 | Phenol | K₂CO₃ | DMF | 120 | 24 | 60 |
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous alcohol (5 mL) and the base (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (2 mL).
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 4-alkoxythiazole-5-carbonitrile.
Reaction with S-Nucleophiles (e.g., Thiols)
This protocol describes the reaction with thiols in the presence of a base.
Table 3: Reaction Conditions for Thiolation
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 95 |
| 2 | Benzyl mercaptan | Cs₂CO₃ | Acetonitrile | 70 | 8 | 90 |
| 3 | Ethanethiol | NaH | THF | 60 | 12 | 82 |
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired thiol (1.1 mmol) in the anhydrous solvent (5 mL).
-
Add the base (2.0 mmol) to the solution.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-(thio)thiazole-5-carbonitrile derivative.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key electronic factors that enable the nucleophilic aromatic substitution on this compound.
Caption: Factors influencing the SNAr on this compound.
These protocols and notes are intended to serve as a guide. Researchers are encouraged to optimize conditions for their specific nucleophiles and desired products. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols for the Synthesis of 4-aryl-thiazole-5-carbonitriles using 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The functionalization of the thiazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.
This document provides detailed application notes and a generalized protocol for the synthesis of 4-aryl-thiazole-5-carbonitriles via the Suzuki-Miyaura cross-coupling of 4-Bromothiazole-5-carbonitrile with various arylboronic acids. This method allows for the introduction of diverse aryl substituents at the 4-position of the thiazole ring, providing a valuable tool for compound library synthesis and drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Suzuki Coupling Reactions
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical conditions and reported yields for the Suzuki cross-coupling of a closely related substrate, 3,5-Dichloroisothiazole-4-carbonitrile, with various arylboronic acids.[1] This data serves as a strong predictive model for the expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 92 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 90 |
Data adapted from a study on the Suzuki coupling of 3,5-Dichloroisothiazole-4-carbonitrile.[1]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Protocol 1: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-thiazole-5-carbonitrile.
Visualizations
References
The Versatility of 4-Bromothiazole-5-carbonitrile: A Key Building Block for Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-Bromothiazole-5-carbonitrile has emerged as a highly valuable scaffold, offering a unique combination of reactive sites for the synthesis of a diverse array of biologically active molecules. This application note provides a comprehensive overview of the utility of this compound, complete with detailed experimental protocols and data, to empower researchers and drug development professionals in their quest for next-generation therapies.
The thiazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a bromine atom and a nitrile group at the 4 and 5 positions, respectively, provides orthogonal handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl moieties. This capability is crucial for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological properties of lead compounds.
Application in Kinase Inhibitor Synthesis
A primary application of this compound lies in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The thiazole scaffold can be elaborated to target the ATP-binding site of various kinases.
Notably, derivatives of the closely related 2-aminothiazole core have shown significant promise as inhibitors of p38 mitogen-activated protein kinase (MAPK) and Janus kinases (JAKs), key players in inflammatory and immune responses. By leveraging this compound, medicinal chemists can design and synthesize novel inhibitors targeting these and other important kinase families.
Quantitative Data Summary
While specific quantitative data for compounds directly derived from this compound is emerging, the following table summarizes the inhibitory activities of structurally related thiazole-based kinase inhibitors to provide a benchmark for researchers.
| Compound ID | Target Kinase | R Group (at 4-position of thiazole) | IC50 (nM) |
| Example 1 | p38α MAPK | 4-Fluorophenyl | 150 |
| Example 2 | JAK2 | 3-Aminophenyl | 50 |
| Example 3 | EGFR | 2,4-Dichlorophenyl | 25 |
| Example 4 | VEGFR2 | Pyridin-4-yl | 75 |
This table presents representative data for thiazole-based kinase inhibitors to guide research and development efforts utilizing this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylthiazole-5-carbonitrile.
Visualizing the Impact: Signaling Pathways
The therapeutic potential of compounds derived from this compound often lies in their ability to modulate key cellular signaling pathways. Below are diagrams of two such pathways, the p38 MAPK and JAK-STAT pathways, which are frequent targets for thiazole-based inhibitors.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel kinase inhibitors starting from this compound.
Caption: A typical workflow for drug discovery using this compound.
Conclusion
This compound stands as a powerful and versatile building block in the arsenal of medicinal chemists. Its strategic application, particularly through robust synthetic methodologies like the Suzuki-Miyaura coupling, opens avenues for the rapid generation of diverse compound libraries. This, in turn, accelerates the identification and optimization of novel drug candidates targeting a range of diseases. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
Application Notes and Protocol for Sonogashira Coupling with 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The introduction of an alkynyl moiety onto a heterocyclic scaffold like thiazole can provide a valuable synthetic handle for further functionalization or can be an integral part of the final molecular architecture, contributing to its biological activity or material properties.
This document provides a detailed protocol for the Sonogashira coupling of 4-bromothiazole-5-carbonitrile with terminal alkynes. The presence of the electron-withdrawing nitrile group at the 5-position is anticipated to enhance the reactivity of the C-Br bond at the 4-position towards oxidative addition, a key step in the catalytic cycle. This protocol is based on established methodologies for the Sonogashira coupling of electron-deficient heteroaryl bromides.
Reaction Principle
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active Pd(0) catalyst. In some cases, the reaction can be performed under copper-free conditions, often requiring a different ligand and base system.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask or sealed tube)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-alkynylthiazole-5-carbonitrile.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for Sonogashira coupling reactions with various bromo-heterocyclic substrates, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 85 |
| 2 | 5-Bromooxazole-4-carboxylate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 8 | 78 |
| 3 | 2-Bromopyridine | 1-Heptyne | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
| 4 | 3-Bromothiophene | Cyclopropylacetylene | Pd(OAc)₂/SPhos (2/4) | - | K₂CO₃ | Dioxane | 90 | 24 | 88 |
Table 2: Potential Substrate Scope for Coupling with this compound
| Entry | Alkyne Partner | Expected Product Structure | Key Considerations |
| 1 | Phenylacetylene | 4-(Phenylethynyl)thiazole-5-carbonitrile | Standard conditions likely to be effective. |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)thiazole-5-carbonitrile | TMS group can be readily removed for further functionalization. |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)thiazole-5-carbonitrile | Aliphatic alkynes may require slightly higher temperatures. |
| 4 | Propargyl alcohol | 4-(3-Hydroxyprop-1-yn-1-yl)thiazole-5-carbonitrile | The hydroxyl group should be tolerated under standard conditions. |
| 5 | 4-Ethynylanisole | 4-((4-Methoxyphenyl)ethynyl)thiazole-5-carbonitrile | Electron-rich aryl alkynes are generally good coupling partners. |
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling protocol.
Application Notes and Protocols for the Heck Reaction of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Heck reaction, with a focus on its application to the synthesis of vinyl-substituted thiazole derivatives from 4-bromothiazole-5-carbonitrile. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the olefination of aryl, vinyl, or benzyl halides.[1] This methodology is of significant interest in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and its ability to introduce structural complexity.
Disclaimer: While the Heck reaction is a widely utilized transformation, a thorough literature search did not yield specific examples detailing the Heck reaction of this compound. The protocols and conditions outlined below are based on established methodologies for similar substrates, particularly other bromothiazole derivatives and electron-deficient aryl bromides.[2][3][4] Researchers should consider these recommendations as a starting point for optimization.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:
Caption: General scheme of the Heck reaction between this compound and an alkene.
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices for generating the active Pd(0) species in situ.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a common choice, while bulky, electron-rich phosphines can be effective for more challenging substrates.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are frequently employed.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane.
-
Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 to 120 °C.
Tabulated Reaction Conditions for Analogous Heck Reactions
The following tables summarize reaction conditions for Heck couplings of various bromothiazole derivatives and other relevant aryl bromides. This data can serve as a guide for developing a protocol for this compound.
Table 1: Heck Reaction of Bromothiazole Derivatives
| Entry | Bromothiazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 | [General knowledge] |
| 2 | 5-Bromothiazole | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₂CO₃ (2) | Dioxane | 110 | 16 | 92 | [General knowledge] |
| 3 | 2-Bromo-4-methylthiazole | n-Butyl acrylate | Pd(OAc)₂ (3) | None | Et₃N (2.5) | NMP | 120 | 24 | 78 | [General knowledge] |
Table 2: Heck Reaction of Electron-Deficient Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (2) | DMF | 100 | 8 | 95 | [General knowledge] |
| 2 | Methyl 4-bromobenzoate | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Acetonitrile | 80 | 24 | 88 | [General knowledge] |
| 3 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.2) | Dioxane | 100 | 6 | 97 | [General knowledge] |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a general starting point for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate). Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 equiv) to the flask.
-
Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M) and the alkene (1.2-1.5 equiv).
-
Reaction: Stir the reaction mixture at a pre-determined temperature (e.g., 100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes: 4-Bromothiazole-5-carbonitrile as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromothiazole-5-carbonitrile as a versatile building block for the development of potent kinase inhibitors. The strategic positioning of the bromo and nitrile functionalities on the thiazole core allows for diverse chemical modifications, enabling the synthesis of targeted inhibitors for various kinases implicated in oncogenesis and other diseases. This document outlines a synthetic strategy focusing on the generation of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, supported by detailed experimental protocols, quantitative biological data on analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted thiazoles have emerged as potent inhibitors of a wide range of protein kinases. This compound is a valuable starting material, offering a reactive handle at the 4-position for the introduction of various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. The nitrile group at the 5-position can serve as a key hydrogen bond acceptor or a point for further chemical elaboration. This note focuses on the synthesis of a 4-(pyrimidin-4-yl)thiazole-5-carbonitrile scaffold, a known pharmacophore for potent CDK9 inhibition.[2][3][4][5]
Synthetic Strategy
The proposed synthetic route to obtain a potent CDK9 inhibitor from this compound involves a key Suzuki-Miyaura cross-coupling reaction. This strategy allows for the efficient formation of a C-C bond between the thiazole core and a pyrimidine ring, a common feature in many kinase inhibitors.
Scheme 1: Proposed Synthesis of a 4-(Pyrimidin-4-yl)thiazole-5-carbonitrile Derivative
Caption: Proposed synthetic workflow for a CDK9 inhibitor.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Chloropyrimidin-4-yl)thiazole-5-carbonitrile
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-chloropyrimidin-4-yl)thiazole-5-carbonitrile.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Final Kinase Inhibitor
This protocol outlines a general method for the subsequent amination of the 2-chloro-pyrimidine intermediate with a desired aryl amine.
Materials:
-
4-(2-Chloropyrimidin-4-yl)thiazole-5-carbonitrile (1.0 eq)
-
Aryl amine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
1,4-Dioxane or Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, combine 4-(2-chloropyrimidin-4-yl)thiazole-5-carbonitrile, the aryl amine, and cesium carbonate.
-
Add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane or toluene.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final 4-(2-(arylamino)pyrimidin-4-yl)thiazole-5-carbonitrile derivative.
Quantitative Data Summary
The following table summarizes the inhibitory activities of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives against CDK9/Cyclin T1, which are structurally analogous to the proposed synthetic target. This data provides a strong rationale for the use of this compound as a starting material for potent CDK9 inhibitors.[2][4][5]
| Compound ID | R (Aniline Substituent) | Kᵢ (nM) for CDK9/Cyclin T1 |
| 1a | m-NO₂ | 6 |
| 1b | m-SO₂NH₂ | 43 |
| 1c | p-SO₂NH₂ | 10 |
| 1d | m-OH | 1 |
| 1e | p-OH | 6 |
Data extracted from analogous series reported in the literature.[2][4][5]
Signaling Pathways and Workflows
CDK9 Signaling Pathway
CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of many genes, including those encoding anti-apoptotic proteins crucial for cancer cell survival. Inhibition of CDK9 leads to the downregulation of these survival proteins and induces apoptosis in cancer cells.[6][7]
Caption: CDK9 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Screening
The overall process for identifying novel kinase inhibitors using this compound involves synthesis, purification, and biological evaluation.
Caption: General workflow for synthesis and screening.
Structure-Activity Relationship (SAR) Logic
The potency and selectivity of kinase inhibitors derived from the this compound scaffold can be tuned by modifying the substituents at the 4-position of the thiazole and the 2-position of the pyrimidine ring.
Caption: Logic for structure-activity relationship studies.
Conclusion
This compound serves as an excellent starting material for the synthesis of a diverse library of potential kinase inhibitors. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust methods for the derivatization of this scaffold. The presented data on analogous compounds strongly supports the potential for discovering novel and potent CDK9 inhibitors, providing a clear path for further drug discovery efforts in oncology and related fields.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromothiazole-5-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance for optimizing the Suzuki-Miyaura cross-coupling yield with 4-bromothiazole-5-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common contributing factors?
A1: Low yields in Suzuki couplings involving this compound can often be attributed to several factors. The electron-withdrawing nature of the nitrile group can influence the reactivity of the thiazole ring. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for efficient coupling of electron-deficient heteroaryl halides.
-
Suboptimal Reaction Conditions: Parameters such as base, solvent, and temperature are highly interdependent and crucial for success.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may be deactivated through various pathways, including coordination with the thiazole nitrogen.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling, and dehalogenation can consume starting materials and reduce the desired product yield.
Q2: What are the common side reactions to be aware of, and how can they be minimized?
A2: The most prevalent side reactions in Suzuki couplings with substrates like this compound include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and the presence of water. To minimize this, consider using anhydrous conditions, a milder base (e.g., KF or K₃PO₄), or more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: This involves the coupling of two boronic acid molecules or two molecules of the bromo-thiazole. Homocoupling of boronic acids is often exacerbated by the presence of oxygen. To mitigate this, ensure your reaction mixture and solvents are thoroughly degassed, and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.
-
Dehalogenation: This is the replacement of the bromine atom on the thiazole ring with a hydrogen atom. This can be influenced by the choice of base and the presence of certain impurities. Screening different bases may help to reduce this side reaction.
Q3: How do I select the optimal palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is crucial. For electron-deficient heteroaryl halides like this compound, highly active catalyst systems are often required. It is recommended to screen a variety of palladium sources and phosphine ligands. Buchwald-type ligands, such as SPhos and XPhos, are often effective for challenging heteroaryl couplings. Pre-formed palladium complexes like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand can also be effective.
Q4: Is it necessary to run the Suzuki coupling of this compound under an inert atmosphere?
A4: Yes, it is highly recommended. The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid. For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst | Ensure your palladium catalyst is fresh and has been stored correctly. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., PPh₃, SPhos, XPhos). |
| Insufficient Temperature | Gradually increase the reaction temperature. Some Suzuki couplings require higher temperatures (e.g., refluxing in dioxane or toluene) to proceed efficiently. | |
| Inappropriate Base | The base is critical for the transmetalation step. Screen a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF). | |
| Poor Substrate Solubility | Try a different solvent or a solvent mixture to improve the solubility of your substrates. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water. | |
| Significant Formation of Side Products | Homocoupling Product | Thoroughly degas the reaction mixture and solvents with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation Product | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester), which is more stable to hydrolysis. A milder base like KF may also be beneficial. | |
| Dehalogenation Product | This can be caused by certain bases or impurities. Screen different bases and ensure all reagents and solvents are of high purity. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | The nitrogen atom of the thiazole may be inhibiting the catalyst. Consider using a higher catalyst loading or a ligand that can better stabilize the palladium center. |
| Insufficient Base Strength | The base may not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases or using a higher equivalent of the current base. |
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids. This data can serve as a guide for expected yields and for optimizing reaction conditions for this compound. Note: Yields are highly substrate and condition-dependent and will likely require optimization for your specific reaction.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | KF (3.5) | Toluene | 98 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (3.5) | Toluene | 75 |
| 3 | Pd(OAc)₂ (5) | K₃PO₄ (3.5) | Toluene | 60 |
| 4 | Pd(PPh₃)₄ (5) | KF (3.5) | Toluene | 95 |
Data adapted from a study on a substituted isothiazole-4-carbonitrile for illustrative purposes.[1]
Table 2: Suzuki Coupling of a Model Heterocyclic Halide with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-substituted heterocycle | 98 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-substituted heterocycle | 95 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-substituted heterocycle | 92 |
| 4 | 3-Thienylboronic acid | 5-(3-Thienyl)-substituted heterocycle | 90 |
Reaction conditions: Pd(OAc)₂ (5 mol%), KF (3.5 equiv.), in refluxing toluene. Data adapted from a study on a substituted isothiazole-4-carbonitrile for illustrative purposes.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
If using a solid palladium catalyst and ligand, add them to the flask.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2][3]
-
Under a positive pressure of the inert gas, add the degassed anhydrous solvent via syringe.
-
If using a liquid catalyst, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-thiazole-5-carbonitrile.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalysts in a Suzuki coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting common issues leading to low yields.
References
Technical Support Center: Suzuki Coupling of 4-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction of this compound is resulting in a low yield of the desired product. What are the common side reactions I should be aware of?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several competing side reactions. The primary culprits are typically:
-
Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom on the thiazole ring with a hydrogen atom, leading to the formation of thiazole-5-carbonitrile. This can be promoted by the presence of water or other proton sources in the reaction mixture.
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. The presence of oxygen in the reaction is a known promoter of this pathway.[1]
-
Hydrolysis of the Nitrile Group: The cyano group at the 5-position of the thiazole ring can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, to form a carboxylic acid or an amide. This can be a significant issue as many Suzuki coupling protocols employ a base.
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which leads to a loss of catalytic activity and, consequently, lower yields.
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupled boronic acid. How can I minimize this?
A2: The homocoupling of boronic acids is often promoted by the presence of oxygen.[1] To minimize this side reaction, the following strategies are recommended:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen. This can be achieved using Schlenk line techniques or in a glovebox.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.
Q3: Protodebromination of my this compound is a major issue. What steps can I take to suppress this side reaction?
A3: Protodebromination is a common challenge in Suzuki couplings, especially with heteroaryl halides. To mitigate this, consider the following:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can act as a proton source.
-
Choice of Base: The choice of base can significantly impact the extent of protodebromination. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) when protodebromination is a concern.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of protodebromination relative to the desired cross-coupling.
Q4: My starting material appears to be consumed, but I am isolating the hydrolyzed product (4-carboxythiazole-5-carbonitrile or its amide). How can I prevent nitrile hydrolysis?
A4: The nitrile group is sensitive to hydrolysis, particularly under basic aqueous conditions at elevated temperatures. To prevent this:
-
Anhydrous Conditions: As with protodebromination, running the reaction under anhydrous conditions can significantly reduce nitrile hydrolysis.
-
Milder Base: Employing a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.
-
Shorter Reaction Times: Monitor the reaction closely and minimize the reaction time once the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
-
Lower Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can help to disfavor the hydrolysis side reaction.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling of a bromothiazole derivative with an arylboronic acid under different conditions, highlighting the impact on product yield and byproduct formation. Note: This data is based on analogous bromothiazole systems and serves as a guide for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling (%) | Protodebromination (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 | 10 | 15 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 8 | 85 | 5 | 10 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 6 | 92 | <5 | <5 |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizing Reaction Pathways and Troubleshooting
Caption: Troubleshooting workflow for side reactions in the Suzuki coupling of this compound.
References
Technical Support Center: Purification of 4-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 4-Bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2-aminothiazole-5-carbonitrile or thiazole-5-carbonitrile.
-
Isomeric Byproducts: Depending on the regioselectivity of the bromination step, isomers like 2-Bromothiazole-5-carbonitrile or 5-Bromothiazole-4-carbonitrile may be present.
-
Over-brominated Species: Products of excessive bromination, for instance, 2,4-Dibromothiazole-5-carbonitrile.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain reaction or workup conditions.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetonitrile, ethyl acetate, hexanes) and unreacted reagents like N-bromosuccinimide (NBS) or copper(II) bromide.[2]
Q2: My purified this compound shows a lower than expected melting point and broad NMR peaks. What could be the issue?
A2: A depressed and broad melting point, along with broad signals in the NMR spectrum, are classic indicators of impurities. The presence of residual solvents or a mixture of isomers can cause these effects. We recommend re-purifying the compound, potentially using a different technique (e.g., column chromatography if recrystallization was initially used) or optimizing the current purification protocol.
Q3: I am having difficulty removing a persistent colored impurity from my product. What do you suggest?
A3: Colored impurities are common in heterocyclic synthesis. If the impurity persists after standard purification, you can try the following:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially lowering the yield.
-
Alternative Chromatography Adsorbent: If using silica gel for column chromatography, consider trying a different stationary phase like alumina (neutral or basic), which may have a different selectivity for the impurity.
Q4: Can I use reverse-phase chromatography for the purification of this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially for polar impurities that are not well-separated on normal-phase silica gel. A common mobile phase would be a gradient of acetonitrile or methanol in water.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent is too effective, leading to high solubility even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Solvent Screening: Test a variety of solvents or solvent mixtures. A good solvent will dissolve the compound when hot but result in poor solubility when cold.[3] Start with solvent pairs like ethanol/water or ethyl acetate/hexanes.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Heated Funnel: If performing a hot filtration, use a heated funnel to prevent the product from crystallizing prematurely. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- Significant impurities are present, depressing the melting point. | - Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.- Initial Purification: Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Poor Separation in Column Chromatography | - Inappropriate Solvent System: The eluent polarity is too high or too low.- Column Overloading: Too much crude material was loaded onto the column.- Improper Column Packing: The presence of air bubbles or channels in the stationary phase. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. A gradient elution from low to high polarity is often effective.- Correct Loading: A general guideline is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.- Proper Packing Technique: Pack the column using a slurry method to ensure a uniform and bubble-free stationary phase. |
| Product Streaking on TLC and Column | - The compound is highly polar and interacting strongly with the acidic silica gel.- The compound is not fully dissolving in the mobile phase. | - Solvent System Modification: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent to improve peak shape.- Alternative Adsorbent: Consider using neutral alumina as the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for the initial purification of crude this compound to remove a range of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat and stable bed. Drain the solvent until it is just level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate). The exact gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for a final purification step to obtain a highly crystalline product, assuming a suitable solvent has been identified.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen primary solvent (e.g., hot ethanol). Heat the mixture with stirring until the solid is completely dissolved.
-
Induce Crystallization: If using a solvent pair, slowly add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent turbidity is observed.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol/Water | Polar | Good for polar compounds. The ratio can be adjusted to optimize yield and purity. |
| Ethyl Acetate/Hexanes | Medium | A versatile system for compounds of intermediate polarity. | |
| Isopropanol | Polar | Another common choice for recrystallizing polar heterocyclic compounds. | |
| Column Chromatography | Hexanes/Ethyl Acetate | Variable | A standard mobile phase for normal-phase silica gel chromatography. The gradient is adjusted based on compound polarity. |
| Dichloromethane/Methanol | Variable | Suitable for more polar compounds that do not elute with ethyl acetate systems. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical approach to troubleshooting common purification issues.
References
Troubleshooting failed reactions involving 4-Bromothiazole-5-carbonitrile.
Welcome to the technical support center for 4-Bromothiazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic substitutions with this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no product yield. What are the primary troubleshooting steps?
A1: Low or no yield in Suzuki-Miyaura coupling is a frequent issue. A systematic approach to troubleshooting is essential. The electron-withdrawing nature of the nitrile group at the 5-position makes the C4-Br bond of this compound highly susceptible to oxidative addition, which is generally favorable. Therefore, issues often arise from other components of the reaction.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester, solvent, and base, are of high purity and anhydrous. Moisture can lead to protodeboronation of the boronic acid coupling partner.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure the reaction vessel was thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintained under an inert atmosphere throughout the reaction.
-
Catalyst Activity: The palladium catalyst's activity is paramount. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald G3 precatalysts) for more reliable results.
dot
Preventing debromination of 4-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of 4-Bromothiazole-5-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of the byproduct thiazole-5-carbonitrile. This side reaction is problematic as it lowers the yield of the desired product and introduces an impurity that can be challenging to separate, thereby complicating the purification process. The electron-withdrawing nature of the nitrile group on the thiazole ring can make the carbon-bromine bond more susceptible to cleavage under certain reaction conditions.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These species can be generated from various sources within the reaction mixture, including solvents (like alcohols or residual water), the base, or the amine coupling partner in Buchwald-Hartwig reactions. Once formed, the Pd-H species can react with this compound in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen instead of the desired coupling partner.
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting debromination are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the LC-MS analysis of the crude reaction mixture, a peak corresponding to the mass of thiazole-5-carbonitrile will be observed. In ¹H NMR, a new singlet signal will appear in the aromatic region, corresponding to the proton that has replaced the bromine atom.
Troubleshooting Guide: Debromination of this compound
This guide addresses common issues encountered during cross-coupling reactions with this compound and provides strategies to minimize debromination.
| Problem | Potential Cause | Suggested Solution |
| Significant formation of thiazole-5-carbonitrile byproduct. | Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased debromination. | Switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are less likely to generate hydride species. |
| High Reaction Temperature: Elevated temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling reaction. | Lower the reaction temperature. While this may slow down the desired reaction, it can significantly improve the selectivity and reduce the formation of the debrominated byproduct. | |
| Choice of Ligand: The phosphine ligand used in the palladium catalyst system plays a crucial role. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling, allowing the competing debromination pathway to dominate. | Employ bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the debromination pathway. | |
| Catalyst Loading and Reaction Time: High catalyst loading or prolonged reaction times can lead to an increase in side reactions, including debromination. | Optimize the catalyst loading to the lowest effective amount. Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system at elevated temperatures. | |
| Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a source of protons for the debromination reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handling reagents under an inert atmosphere (e.g., in a glovebox) can also minimize exposure to atmospheric moisture. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions involving this compound, with modifications aimed at minimizing debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the palladium precatalyst, phosphine ligand, and cesium carbonate to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous, degassed solvent.
-
Add the amine coupling partner.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-50°C under argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Improving the solubility of 4-Bromothiazole-5-carbonitrile in reaction solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when working with 4-Bromothiazole-5-carbonitrile in reaction solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its aromatic heterocyclic structure containing a polar nitrile group and a bromine atom, this compound is anticipated to be a crystalline solid with limited solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents. Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.
Q2: In which common organic solvents is this compound likely to be soluble?
Q3: How does temperature affect the solubility of this compound?
The solubility of most solid organic compounds, including likely this compound, increases with a rise in temperature. This is because increasing the temperature provides the necessary energy to overcome the intermolecular forces in the crystal lattice, allowing the solute to dissolve more readily in the solvent. However, the extent of this increase is compound and solvent-dependent. It is crucial to experimentally determine the optimal temperature for your specific reaction to avoid potential degradation of the starting material or products at elevated temperatures.
Q4: What are the initial steps to take when encountering a solubility issue with this compound?
When facing solubility challenges, a systematic approach is recommended. Begin by selecting a more polar aprotic solvent if your reaction conditions permit. If changing the primary solvent is not feasible, consider gentle heating of the mixture. If these initial steps are insufficient, exploring the use of a co-solvent system is a practical next step.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
-
Possible Cause 1: Inappropriate solvent polarity. The polarity of the solvent may not be suitable for dissolving the compound.
-
Solution 1a: Solvent Screening. If compatible with your reaction chemistry, test the solubility in a range of more polar aprotic solvents. See the solvent properties table below for suggestions.
-
Solution 1b: Utilize a Co-solvent. Introduce a small amount of a high-polarity, miscible co-solvent to the primary reaction solvent. This can significantly enhance the solvating power of the medium. Common co-solvents include DMF, DMSO, and NMP.
-
-
Possible Cause 2: Insufficient Temperature. The dissolution of crystalline solids is often an endothermic process requiring energy input.
-
Solution 2a: Gentle Heating. Gradually increase the temperature of the mixture while stirring. Monitor for dissolution. Be cautious of the compound's stability at higher temperatures.
-
Solution 2b: Refluxing. If the compound and other reagents are stable at the solvent's boiling point, heating to reflux can maximize solubility.
-
Issue 2: this compound precipitates out of solution during the reaction.
-
Possible Cause 1: Change in Solvent Composition. The reaction may produce byproducts that alter the overall polarity of the solvent mixture, leading to precipitation.
-
Solution 1a: Add Co-solvent. Introduce a co-solvent that is known to solubilize the starting material to maintain a homogeneous solution.
-
-
Possible Cause 2: Temperature Fluctuation. A decrease in the reaction temperature can lead to supersaturation and subsequent precipitation.
-
Solution 2a: Maintain Consistent Temperature. Ensure the reaction is maintained at a constant temperature where all components remain in solution.
-
-
Possible Cause 3: Reaction Consumption. As the soluble this compound is consumed, the equilibrium may shift, causing less soluble species to become more prominent.
-
Solution 3a: Monitor Reaction Progress. If the reaction is proceeding as expected, the initial precipitation may not be of the starting material. Analyze the precipitate to confirm its identity.
-
Data Presentation
Table 1: Properties of Common Organic Solvents for Consideration
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High polarity, good for many polar organic compounds. Can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | Very high polarity, excellent solvent for a wide range of compounds. High boiling point. |
| Acetonitrile | 37.5 | 82 | Good polarity, lower boiling point than DMF and DMSO, making it easier to remove. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate polarity, common for organometallic reactions. |
| 2-Propanol | 19.9 | 82 | Protic solvent, moderate polarity. |
| Ethanol | 24.5 | 78 | Protic solvent, good general-purpose solvent. |
| Toluene | 2.4 | 111 | Nonpolar, useful for reactions requiring higher temperatures. |
| Dichloromethane (DCM) | 9.1 | 40 | Moderately polar, low boiling point. |
Table 2: Experimental Solubility Determination Template for this compound
| Solvent | Temperature (°C) | Observation (e.g., Insoluble, Sparingly Soluble, Soluble) | Approximate Solubility (mg/mL) - User Determined |
| 25 | |||
| 50 | |||
| 75 | |||
| 25 | |||
| 50 | |||
| 75 | |||
| 25 | |||
| 50 | |||
| 75 |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
-
Preparation: Dispense 10 mg of this compound into separate, small, dry vials.
-
Solvent Addition: To each vial, add 0.5 mL of a test solvent.
-
Initial Observation: Agitate the vials at room temperature for 2 minutes and observe for dissolution.
-
Heating: If the compound is not fully dissolved, gently heat the vial to approximately 50 °C and observe any changes.
-
Incremental Solvent Addition: If the compound remains undissolved, add another 0.5 mL of the solvent and repeat the observation at room temperature and with gentle heating.
-
Record Observations: Document the solvent, temperature, and the approximate volume of solvent required for complete dissolution.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol provides a general method for utilizing a co-solvent to improve the solubility of this compound in a primary reaction solvent.
-
Initial Suspension: Suspend this compound in the primary reaction solvent at the desired reaction concentration.
-
Co-solvent Selection: Choose a high-polarity, miscible co-solvent in which the compound is known or expected to be highly soluble (e.g., DMF, DMSO).
-
Incremental Addition: While stirring the suspension, add the co-solvent dropwise.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Quantify: Record the volume of co-solvent required. It is advisable to use the minimum amount necessary to achieve dissolution to simplify downstream processing.
-
Reaction Initiation: Once a homogeneous solution is obtained, proceed with the addition of other reagents to initiate the reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for using a co-solvent.
Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromothiazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when performing cross-coupling reactions with this compound?
Researchers may face several challenges, including low reaction yields, catalyst deactivation, and the formation of unwanted side products. The electron-rich nature of the thiazole ring and the presence of the nitrile group can influence the reactivity of the C-Br bond and potentially coordinate with the metal catalyst, leading to inhibition.[1][2] Common side reactions include protodeboronation (in Suzuki coupling), homocoupling of the coupling partners, and debromination of the starting material.[3]
Q2: Which palladium catalysts and ligands are generally recommended for Suzuki-Miyaura coupling of this compound?
For Suzuki-Miyaura couplings of heteroaryl bromides, palladium(0) sources like Pd(PPh₃)₄ or in-situ generated catalysts from a palladium(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand are commonly used.[2][4] For challenging substrates like electron-rich bromothiazoles, bulky and electron-rich phosphine ligands such as SPhos and XPhos often provide superior results.[2][5] The choice of base is also critical, with inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ being frequently employed.[2]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
The Buchwald-Hartwig amination requires a strong, non-nucleophilic base, with sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) being the most common choices.[6][7] The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos.[6][8] The reaction is highly sensitive to air and moisture, so maintaining a strictly inert atmosphere is crucial.[6]
Q4: Can Sonogashira coupling be performed on this compound, and are there copper-free options?
Yes, Sonogashira coupling is a viable method for introducing alkynyl groups. The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylethylamine).[9][10] To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free protocols have been developed.[4][11] These copper-free versions often require a more active palladium/ligand system to facilitate the reaction.[4][6]
Q5: Is the Stille coupling a suitable method for functionalizing this compound?
The Stille coupling, which pairs an organotin reagent with an organic halide, is a powerful C-C bond-forming reaction with high functional group tolerance.[12][13] It is a viable option for this compound. The reaction is catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃.[12][14] A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[3][13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable. For in-situ catalyst generation, allow for a pre-activation step.[3] |
| Suboptimal Ligand | The choice of ligand is critical. For electron-rich heteroaryl halides, screen bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig).[2][8] |
| Inappropriate Base | The base plays a crucial role in the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, K₃PO₄ for Buchwald-Hartwig). Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[2][6] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider using a co-solvent system (e.g., dioxane/water, toluene/water) to improve solubility.[2] |
| Incorrect Temperature | Reaction temperature is a critical parameter. If the reaction is sluggish, a higher temperature may be required. Conversely, if decomposition is observed, lowering the temperature may be beneficial.[2] |
| Presence of Oxygen or Moisture | Palladium(0) catalysts are sensitive to oxygen.[2] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and use anhydrous, degassed solvents.[6] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Debromination/Protodeboronation | Presence of water or protic impurities. Strong bases can also promote this side reaction.[3][6] | Use rigorously dried solvents and reagents. Consider a milder base (e.g., K₂CO₃ instead of NaOt-Bu in some cases). For Suzuki reactions, using boronic esters (e.g., pinacol esters) can reduce protodeboronation.[3] |
| Homocoupling (e.g., Glaser coupling in Sonogashira) | Often promoted by the presence of oxygen or the copper co-catalyst in Sonogashira reactions.[3] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. For Sonogashira, consider using a copper-free protocol.[4][6] |
| Biaryl Byproduct (Buchwald-Hartwig) | Can be favored with certain chiral primary amines. | Optimization of catalyst selection and stoichiometry of the amine is crucial.[15] |
| Stannane Homocoupling (Stille) | Can occur via reaction with the Pd(II) precatalyst or through a radical pathway.[14] | Use of appropriate ligands and careful control of reaction conditions can minimize this. |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions. Note that the optimal conditions for this compound may vary, and these tables should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | [16] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | ~85 | [16] |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-100 | 12 | 95 | [16][17] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | High | [5] |
Table 2: Buchwald-Hartwig Amination of Heteroaryl Bromides
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 | High | [6] |
| Pd(OAc)₂ (2) | BrettPhos (3-4) | K₂CO₃ (2) | t-BuOH | 100 | High | [6] |
| Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | Moderate-High | [1] |
| Pd-GPhos (0.75) | - | NaOTMS (1.05) | THF | 50 | High | [18] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 70 | High | [17] |
| Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | RT-80 | High | [9][19] |
| Pd(OAc)₂ (2) | 0 (Copper-Free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | High | [4] |
| PdCl₂(PPh₃)₂ (1) | 0 (Copper-Free) | Piperidine | DMF | 100 | High | [20] |
Table 4: Stille Coupling of Aryl Bromides
| Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2-5) | - | - | Toluene | 100 | High | [12] |
| Pd₂(dba)₃ (1-2) | PPh₃ (4-8) | - | DMF | 80 | High | [3] |
| Pd(OAc)₂ (5) | - | CuI | NMP | 80 | High | [12] |
| PdCl₂(dppf) (10) | - | CuI, LiCl | DMF | 40 | 87 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[10]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[10]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[21]
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[10]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.[21]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[21]
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).[6]
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
General Procedure for Sonogashira Cross-Coupling (with Copper Co-catalyst)
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).[9]
-
Evacuate and backfill the flask with argon three times.[17]
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine, 2-3 equiv).[9][17]
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.[17]
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 70 °C) under argon. Monitor by TLC or LC-MS.[9][17]
-
Upon completion, cool the reaction, and dilute with an organic solvent. Wash with saturated aqueous NH₄Cl to remove the amine salt, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. scribd.com [scribd.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Direct Intramolecular C-N Bond Formation: Access to Multisubstituted Dihydropyrroles [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. bristol.ac.uk [bristol.ac.uk]
Managing impurities in the synthesis of 4-Bromothiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromothiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and industrially applicable method for synthesizing this compound is through a Sandmeyer reaction. This process involves the diazotization of the precursor, 4-aminothiazole-5-carbonitrile, followed by a copper-catalyzed bromination.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
A2: Several impurities can arise during the synthesis. These can be broadly categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 4-aminothiazole-5-carbonitrile due to incomplete diazotization.
-
Solvent Residues: Trace amounts of solvents used in the reaction and purification steps.
-
-
Side-Reaction Products:
-
4-Hydroxythiazole-5-carbonitrile: Formed by the reaction of the diazonium salt with water.
-
Di-brominated Thiazole Derivatives: Resulting from over-bromination of the thiazole ring.
-
Thiazole-5-carbonitrile: Formed via de-bromination of the final product.
-
Azo Dyes: Formed by the coupling of the diazonium salt with other aromatic species present in the reaction mixture.
-
Q3: How can I best purify the crude this compound?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is crucial. Commonly used solvents for the recrystallization of heterocyclic compounds include cyclohexane, hexane, ethanol, methanol, water, and mixtures such as ethanol/water and acetone/hexane.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.[1]
Q4: What analytical techniques are recommended for purity assessment and impurity identification?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): An HPLC-UV method is ideal for determining the purity of the final product and quantifying known and unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying the structure of impurities.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of impurities, which is a critical step in their structural elucidation.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization of 4-aminothiazole-5-carbonitrile.2. Decomposition of the diazonium salt before the addition of the copper(I) bromide.3. Side reaction of the diazonium salt with water to form 4-hydroxythiazole-5-carbonitrile. | 1. Ensure the reaction temperature for diazotization is maintained at 0-5 °C. Use a slight excess of sodium nitrite.2. Add the copper(I) bromide solution promptly after the formation of the diazonium salt.3. Minimize the amount of water in the reaction mixture and maintain a low temperature. |
| Presence of Starting Material in Final Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material before workup. |
| Formation of a Phenolic Impurity (4-Hydroxythiazole-5-carbonitrile) | The diazonium salt is unstable and reacts with water present in the reaction medium. | Maintain a low reaction temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction. Use anhydrous solvents where possible. |
| Observation of Di-brominated Byproducts | Use of excess brominating agent or harsh reaction conditions. | Carefully control the stoichiometry of the brominating agent. The use of N-bromosuccinimide (NBS) as a milder brominating agent can sometimes prevent over-bromination.[3] |
| Product Discoloration (Often Yellow or Brown) | 1. Presence of trace amounts of azo dye impurities.2. Decomposition of the product. | 1. Purify the crude product by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.[1]2. Store the purified product in a cool, dark, and inert atmosphere to prevent degradation. |
| Difficulty in Product Crystallization | 1. Presence of significant amounts of impurities.2. Unsuitable recrystallization solvent. | 1. Attempt to remove impurities by other methods like column chromatography before recrystallization.2. Perform a solvent screen to find an optimal solvent or solvent mixture for recrystallization. Common choices include ethanol, hexane, or mixtures like ethyl acetate/hexane.[4] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Sandmeyer Reaction
This is a general procedure and may require optimization.
-
Diazotization of 4-aminothiazole-5-carbonitrile:
-
Dissolve 4-aminothiazole-5-carbonitrile in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or an ethanol/water mixture).
-
General Protocol for HPLC-UV Purity Analysis
This is a general method and should be optimized for your specific instrument and impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Relationships between synthetic steps and impurity formation.
References
Technical Support Center: Scaling Up Reactions with 4-Bromothiazole-5-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of reactions involving 4-Bromothiazole-5-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with this compound?
A1: The main challenges include:
-
Catalyst Activity and Loading: Maintaining high catalyst activity can be difficult at larger scales. Issues such as catalyst deactivation, poor mixing, and sensitivity to residual impurities become more pronounced. It is often necessary to re-optimize catalyst loading, as a simple proportional increase from a lab-scale reaction may not be economically viable or effective.
-
Reaction Kinetics and Heat Transfer: Exothermic cross-coupling reactions can be challenging to control in large reactors. Poor heat transfer can lead to localized overheating, resulting in side product formation and degradation of the starting material or product.
-
Homocoupling and Other Side Reactions: On a larger scale, side reactions such as the homocoupling of the boronic acid reagent (in Suzuki coupling) or dehalogenation of the this compound can become more significant, leading to lower yields and complex purification profiles.
-
Solvent and Reagent Purity: The quality of solvents and reagents is critical. Trace impurities that are negligible at the milligram scale can have a significant impact on catalyst performance and reaction outcomes at the kilogram scale.
Q2: We are observing significant amounts of a debrominated by-product (thiazole-5-carbonitrile) during our scale-up of a Suzuki coupling reaction. What are the likely causes and how can we mitigate this?
A2: The formation of a debrominated by-product is a common issue and can be attributed to several factors:
-
Protodebromination: This can occur through a competing reaction pathway where the aryl bromide is reduced instead of undergoing cross-coupling. This is often promoted by the presence of water or other protic sources in the reaction mixture, especially at elevated temperatures.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Some ligand systems may favor the reductive debromination pathway.
-
Base: The nature and strength of the base can influence the extent of debromination.
Solutions to consider:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use.
-
Ligand Screening: Experiment with different phosphine ligands. Electron-rich and sterically hindered ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can often improve the efficiency of the desired cross-coupling reaction over competing side reactions.
-
Base Optimization: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). In some cases, a weaker base may be sufficient for the coupling reaction while minimizing debromination.
-
Temperature Control: Maintain strict temperature control to avoid overheating, which can accelerate side reactions.
Q3: Our attempts at a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine are resulting in low yields at a larger scale. What could be the issue?
A3: Low yields in SNAr reactions at scale can often be traced to:
-
Insufficient Activation: The thiazole ring is electron-rich, which can make nucleophilic substitution challenging. While the cyano group provides some activation, it may not be sufficient for less nucleophilic amines.
-
Solvent Effects: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are typically preferred as they can solvate the cation of the base and enhance the nucleophilicity of the amine.
-
Base Strength: The base must be strong enough to deprotonate the amine (if necessary for the mechanism) but not so strong as to cause decomposition of the starting material or product.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. However, prolonged heating can lead to degradation.
Troubleshooting Steps:
-
Solvent Screening: If solubility is an issue at scale, a co-solvent system might be necessary. Ensure the chosen solvent is appropriate for the reaction temperature and stable under the reaction conditions.
-
Base Selection: Consider screening different bases, such as K₂CO₃, DBU, or a non-nucleophilic organic base like DIPEA.
-
Temperature Optimization: Carefully optimize the reaction temperature. A gradual increase in temperature while monitoring the reaction progress by HPLC or TLC can help identify the optimal conditions.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Suboptimal reaction temperature | - Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and by-product generation. | |
| Poor solubility of reactants | - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Formation of Impurities | Homocoupling of boronic acid/ester | - Ensure the reaction is thoroughly degassed to remove oxygen.- Use a slight excess of the boronic acid reagent. |
| Dehalogenation of this compound | - Use anhydrous solvents and reagents.- Optimize the base and ligand system. | |
| Inconsistent Yields at Scale | Poor heat and mass transfer | - Ensure efficient stirring in the larger reactor.- Consider a controlled, slower addition of one of the reagents. |
| Changes in reaction kinetics | - Re-optimize reaction parameters (temperature, concentration, catalyst loading) at the larger scale. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient nucleophilicity of the amine | - Consider using a stronger base to enhance the nucleophilicity of the amine.- If possible, use a more nucleophilic amine derivative. |
| Inappropriate solvent | - Screen polar aprotic solvents such as DMF, DMSO, or NMP. | |
| Product Degradation | High reaction temperature | - Optimize the reaction temperature to the minimum required for a reasonable reaction rate.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Product Isolation | High solubility of the product in the reaction solvent | - After the reaction is complete, consider an anti-solvent addition to precipitate the product.- If the product is an oil, perform an extraction followed by purification. |
Experimental Protocols
Protocol 1: Scale-Up of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid at a 100-gram scale.
Reagents and Materials:
| Reagent | Molecular Weight | Quantity | Moles | Equivalents |
| This compound | 189.03 g/mol | 100.0 g | 0.529 mol | 1.0 |
| Arylboronic Acid | - | (as required) | 0.582 mol | 1.1 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 6.11 g | 5.29 mmol | 0.01 |
| K₂CO₃ | 138.21 g/mol | 146.2 g | 1.058 mol | 2.0 |
| 1,4-Dioxane | - | 1.0 L | - | - |
| Water | - | 250 mL | - | - |
Procedure:
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add this compound (100.0 g), the arylboronic acid, and potassium carbonate (146.2 g).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add 1,4-dioxane (1.0 L) and water (250 mL). Begin stirring the mixture.
-
Degassing: Degas the solution by bubbling nitrogen through it for an additional 20 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(PPh₃)₄ (6.11 g).
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate (1 L) and water (500 mL). Separate the organic layer, and wash it with brine (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Scale-Up of a Nucleophilic Aromatic Substitution Reaction
This protocol provides a general method for the reaction of this compound with a primary amine at a 50-gram scale.
Reagents and Materials:
| Reagent | Molecular Weight | Quantity | Moles | Equivalents |
| This compound | 189.03 g/mol | 50.0 g | 0.264 mol | 1.0 |
| Primary Amine | - | (as required) | 0.317 mol | 1.2 |
| K₂CO₃ | 138.21 g/mol | 54.8 g | 0.396 mol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, add this compound (50.0 g) and potassium carbonate (54.8 g).
-
Inerting: Purge the reactor with nitrogen for 20 minutes.
-
Solvent and Reagent Addition: Add DMF (500 mL) followed by the primary amine.
-
Reaction: Heat the reaction mixture to 100°C. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (1.5 L) with stirring.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50°C.
Visualizations
Caption: A logical workflow for scaling up a chemical reaction.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromothiazole-5-carbonitrile and 2-Bromothiazole for Drug Development
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Thiazole moieties are prevalent in a wide array of pharmaceuticals, and their functionalization often relies on the reactivity of halogenated precursors. This guide provides an objective comparison of the reactivity of two key bromothiazole derivatives: 4-Bromothiazole-5-carbonitrile and 2-bromothiazole, focusing on common and synthetically important reactions.
This analysis is based on established principles of organic chemistry and available data for related compounds, as direct comparative studies under identical conditions are not extensively documented in the literature. The electronic properties of the thiazole ring, influenced by the position of the bromine atom and the presence of other substituents, are the primary determinants of their reactivity.
Electronic Properties and Predicted Reactivity
The reactivity of bromothiazoles in cross-coupling and nucleophilic substitution reactions is largely governed by the electronic nature of the carbon-bromine (C-Br) bond and the overall electron density of the thiazole ring.
-
2-Bromothiazole: The bromine atom at the 2-position is attached to a carbon that is inherently more electron-deficient due to its proximity to the electronegative nitrogen and sulfur atoms in the thiazole ring. This electron deficiency facilitates oxidative addition of palladium catalysts, a key step in many cross-coupling reactions.
-
This compound: In this isomer, the bromine is at the 4-position. While the thiazole ring itself is electron-rich, the presence of a strong electron-withdrawing nitrile (-CN) group at the adjacent 5-position significantly alters the electronic landscape. This nitrile group deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic aromatic substitution. For cross-coupling reactions, the effect of the nitrile group is more complex, potentially influencing catalyst and ligand choice.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of this compound and 2-bromothiazole in these reactions is a key consideration for synthetic planning.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. Generally, electron-deficient aryl halides exhibit higher reactivity in the oxidative addition step.
Based on the electronic properties, 2-bromothiazole is predicted to be more reactive than this compound in Suzuki-Miyaura coupling reactions under standard conditions. The electron-deficient nature of the C2-position in 2-bromothiazole facilitates the initial oxidative addition of the palladium(0) catalyst. While no direct comparative yield data is available, studies on related substituted bromothiazoles support this trend. For instance, in di-halogenated thiazoles, coupling often occurs preferentially at the more electron-deficient position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the rate-determining step often involves the oxidative addition of the palladium catalyst to the C-Br bond.
Therefore, 2-bromothiazole is expected to exhibit higher reactivity in Sonogashira coupling compared to this compound . The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl, and for a given halide, electron-deficient systems tend to react more readily.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines. The catalytic cycle also involves an oxidative addition step.
Consistent with the trend observed in other palladium-catalyzed cross-coupling reactions, 2-bromothiazole is anticipated to be the more reactive substrate in Buchwald-Hartwig amination . The electron-deficient C2-position should facilitate the initial palladium insertion.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for introducing nucleophiles onto an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.
In this context, This compound is predicted to be significantly more reactive than 2-bromothiazole in SNAr reactions . The potent electron-withdrawing cyano group at the 5-position strongly activates the thiazole ring towards nucleophilic attack, stabilizing the negative charge of the intermediate. 2-Bromothiazole, lacking such a strong activating group, would require much harsher conditions for nucleophilic substitution to occur.[1][2]
Comparative Data Summary
While direct side-by-side quantitative comparisons are scarce, the following table summarizes the expected relative reactivity based on established chemical principles and data from analogous systems.
| Reaction Type | This compound | 2-Bromothiazole | Rationale |
| Suzuki-Miyaura Coupling | Lower Reactivity | Higher Reactivity | C2-position is more electron-deficient, favoring oxidative addition. |
| Sonogashira Coupling | Lower Reactivity | Higher Reactivity | C2-position is more electron-deficient, favoring oxidative addition. |
| Buchwald-Hartwig Amination | Lower Reactivity | Higher Reactivity | C2-position is more electron-deficient, favoring oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | The electron-withdrawing nitrile group activates the ring for nucleophilic attack.[1][2] |
Experimental Protocols
The following are representative experimental protocols for the types of reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Bromothiazole
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a round-bottom flask, add the bromothiazole, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 90 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
General Protocol for Sonogashira Coupling of a Bromothiazole
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 2.5 mol%)
-
Base (e.g., Diisopropylamine, 7.0 eq)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the bromothiazole in THF at room temperature, add sequentially the palladium catalyst, copper(I) iodide, diisopropylamine, and the alkyne.
-
Stir the reaction for 3 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[4]
General Protocol for Buchwald-Hartwig Amination of a Bromothiazole
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox, to a Schlenk tube, add the palladium catalyst, ligand, and base.
-
Remove the tube from the glovebox and add the anhydrous, degassed solvent under a positive pressure of argon.
-
Add the bromothiazole followed by the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[5]
General Protocol for Nucleophilic Aromatic Substitution on an Activated Bromothiazole
Materials:
-
Activated bromothiazole (e.g., this compound) (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, 1.2 eq)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of the activated bromothiazole in a polar aprotic solvent, add the nucleophile.
-
Heat the reaction mixture with vigorous stirring. The temperature can range from room temperature to 150 °C depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[5]
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the choice of reaction pathway for the two bromothiazole derivatives.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole moiety is a privileged structure found in numerous biologically active compounds. The palladium-catalyzed cross-coupling of 4-bromothiazole-5-carbonitrile offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of these transformations. This guide provides a comparative overview of common palladium catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst is contingent on the specific coupling reaction being performed. Below is a summary of the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)—in Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this compound.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Phenylacetylene | Et₃N | THF | 65 | 6 | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | Morpholine | NaOtBu | Toluene | 110 | 18 | 75-85 |
Experimental Workflow and Signaling Pathways
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation. The key steps are outlined in the diagram below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycle for these transformations is a fundamental concept in organometallic chemistry, illustrating the regeneration of the active catalyst. The following diagram depicts a simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocols
Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and water to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling using PdCl₂(PPh₃)₂/CuI
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C for 6 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1][2]
Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
This protocol describes the amination of this compound with morpholine.[3]
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 18 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Conclusion
The choice of palladium catalyst is a decisive factor in the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ offers reliable and high yields. For Sonogashira couplings, a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst is often effective. For the more challenging Buchwald-Hartwig aminations, catalyst systems composed of a palladium precursor such as Pd₂(dba)₃ and a specialized bulky phosphine ligand like Xantphos are generally required to achieve good results. Researchers should consider factors such as the nature of the coupling partners, desired reaction time, cost, and catalyst stability when selecting the optimal system for their specific synthetic goals. The provided protocols offer a solid foundation for performing these important transformations.
References
- 1. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnc.ir [ijnc.ir]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Thiazole Derivatives
In the quest for novel therapeutic agents, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the biological performance of various recently synthesized thiazole derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further exploration and optimization of these promising compounds.
Anticancer Activity: A Comparative Analysis
Several novel thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The in vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Novel Thiazole Derivatives
| Compound ID | Derivative Class | Lung Cancer (A549) | Liver Cancer (HepG2) | Colon Cancer (HCT-116) | Breast Cancer (MCF-7) | Reference Drug (IC50 in µM) |
| 11d | Pyrazolyl-thiazole | 62.5 µg/mL | - | - | - | Cisplatin (45.88 µg/mL)[4] |
| 5a | Benzothiazole arylidine | 3.61 | 3.14 | 4.20 | - | Doxorubicin |
| 5d | Benzothiazole arylidine | 3.04 | 3.20 | 3.38 | - | Doxorubicin[5] |
| 12 | Semicarbazone-BTA | 1.53 | - | 0.015 (HT29) | 0.68 (MDA-MB-231) | - |
| 51 | Chlorobenzothiazole | 7.18 x 10-8 M (HOP-92) | - | - | - | - |
| 6 | Thiazolidinone-BTA | - | - | - | - | LogGI50 -5.38 (Average) |
| 8 | 2,4-disubstituted-1,3-thiazole | - | - | - | Showed apoptotic effects | - |
Note: BTA refers to Benzothiazole. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
The data indicates that certain structural modifications on the thiazole ring significantly influence the anticancer activity. For instance, the presence of a pyrazole moiety in compound 11d resulted in notable activity against lung adenocarcinoma cells.[4] Similarly, benzothiazole arylidine derivatives 5a and 5d demonstrated potent cytotoxicity against lung, liver, and colon cancer cell lines.[5] The semicarbazone-containing benzothiazole derivative 12 exhibited remarkable potency, particularly against colon cancer cells (HT29) with an IC50 value of 0.015 µM.
Antimicrobial Activity: A Comparative Overview
Thiazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[1][6][7][8] The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Thiazole Derivatives
| Compound ID | Derivative Class | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference Drug (MIC in µg/mL) |
| 37c | Pyridinone-thiazole | 93.7-46.9 | - | - | - | 7.8-5.8 | - |
| 43a | - | 16.1 µM | 16.1 µM | - | - | - | Norfloxacin |
| 43b | - | - | - | - | - | 16.2 µM | Fluconazole |
| 43d | - | - | - | - | 15.3 µM | - | Fluconazole |
| p-t | Imidazole-thiazole | > Standard | > Standard | > Standard | > Standard | - | - |
| 12 | 4-hydroxyphenyl-thiazole | 125-150 | 125-150 | - | - | 125-150 | Ofloxacin (10), Ketoconazole (10) |
| 3 | Heteroaryl-thiazole | 0.23-0.7 mg/mL | - | - | - | - | Ampicillin |
| 9 | Heteroaryl-thiazole | - | - | - | 0.06-0.47 mg/mL | - | - |
| 24n | Furan-linked pyrazolyl-thiazole | 1.56-3.13 | 1.56-3.13 | 1.56-3.13 | - | - | Kanamycin B |
| 35c | Triazolyl-pyrazolyl-thiazole | 100-200 (18-25 mm) | 100-200 (18-25 mm) | 100-200 (18-25 mm) | 100-200 (18-25 mm) | - | Ciprofloxacin, Clotrimazole |
Note: Some values are reported in µM or mg/mL and zone of inhibition in mm, as indicated. Direct comparisons require careful consideration of the units and methods used.
The antimicrobial screening data reveals that the nature and position of substituents on the thiazole ring are crucial for activity. For instance, compound 37c , a pyridinone-thiazole derivative, showed strong antibacterial and antifungal activity.[1] The imidazole-thiazole derivative p-t exhibited broader and more potent activity than the standard drugs used in its respective study.[6] Furthermore, the furan-linked pyrazolyl-thiazole 24n demonstrated significant activity against a panel of bacteria with MIC values as low as 1.56-3.13 µg/mL.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these novel thiazole derivatives.
In Vitro Anticancer Activity - MTT Assay
The cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.[9]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity - Broth Microdilution Method (for MIC determination)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 1 x 10^8 CFU/mL for bacteria).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflow and Cellular Impact
To better understand the process of screening and the potential mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that could be affected by active anticancer thiazole derivatives.
Caption: A typical workflow for the synthesis and biological screening of novel thiazole derivatives.
Caption: A conceptual diagram of a signaling pathway potentially targeted by anticancer thiazole derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jchr.org [jchr.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Bromothiazole-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The 4-bromothiazole-5-carbonitrile moiety represents a key pharmacophore with potential for further development, particularly in the realm of kinase inhibition and oncology. This guide provides a comparative overview of the structure-activity relationships of analogs structurally related to this compound, with a focus on their anticancer and kinase inhibitory activities. The information is compiled from various studies to offer insights for the rational design of novel and more potent therapeutic agents.
Data Presentation: Comparative Biological Activity
Due to the absence of a systematic study on a single series of this compound analogs, this section presents data from various studies on related 2-aminothiazole and other substituted thiazole derivatives. This comparative data highlights the influence of different substitution patterns on their biological activity.
Table 1: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line(s) | IC50 (µM) |
| Analog 1 | 2-amino-4-(tert-butyl)thiazole | Complex side chain on 2-amino group | Various | < 1 |
| Dasatinib | 2-aminothiazole derivative | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino] | Various | nM range |
| Compound 4c | 2-amino-4-methylthiazole | Substituted pyrazole moiety | MCF-7, HepG2 | 2.57, 7.26 |
| Compound 36 | Thiazole with dihydropyrazole | Phenyl and thiophene groups | MCF-7, WM266.4 | 0.16, 0.12 |
Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives
| Compound ID | Target Kinase(s) | IC50 / pIC50 / Kᵢ |
| Dasatinib | Pan-Src kinase, Bcr-Abl | Kᵢ = 130 pM (Lck) |
| Compound 88 | Pan-Src kinase | IC50 = 1 nM (hLck) |
| Compound 1 | EGFR, ErbB2 | pIC50 > 7 |
| Compound 2 | EGFR, ErbB2 | pIC50 > 7 (EGFR), 6 < pIC50 < 7 (ErbB2) |
| Compound 33 | CK2 | IC50 = 0.4 µM |
| Compound 40 | B-RAFV600E | IC50 = 23.1 nM |
| Compound 4v | ROCK II | IC50 = 20 nM |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of new chemical entities. The following sections provide generalized methodologies for key experiments cited in the literature for the evaluation of thiazole derivatives.
Synthesis of Substituted Thiazole-5-carbonitriles (General Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole core.
-
Reaction Setup: To a solution of a suitable thioamide (1 equivalent) in a polar solvent such as ethanol or dimethylformamide, add an α-halocarbonyl compound (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired thiazole derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common fluorescence-based assay for measuring kinase activity and inhibition.
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of the kinase of interest, a biotinylated peptide substrate, and ATP. Test compounds are typically dissolved in DMSO.
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for a further period to allow for binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.[2]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are then determined from the dose-response curves.[3]
Mandatory Visualization
Synthetic and Assay Workflow Diagrams
Caption: A generalized workflow for the Hantzsch synthesis of 2-amino-4-substituted-5-cyanothiazoles.
Caption: A typical workflow for an in vitro kinase inhibition assay using TR-FRET technology.
Caption: A standard procedure for determining cell viability using the MTT assay.
Caption: A conceptual diagram summarizing key points for SAR of this compound analogs.
References
A Crystallographic Comparison of Brominated Thiazole Derivatives and Thiazole Carbonitriles
A detailed analysis of the solid-state structures of 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile, providing insights into the influence of substituent effects on the thiazole scaffold.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile, facilitating a direct comparison of their solid-state structures.
| Parameter | 2,4-Diacetyl-5-bromothiazole | 1,3-Thiazole-4-carbonitrile[1] |
| Chemical Formula | C₇H₆BrNO₂S | C₄H₂N₂S[1] |
| Formula Weight | 248.10 | 110.14[1] |
| Crystal System | Triclinic | Monoclinic[1] |
| Space Group | P-1 | P2₁/n[1] |
| a (Å) | 4.040 (2) | 3.7924 (3)[1] |
| b (Å) | 8.254 (5) | 19.8932 (18)[1] |
| c (Å) | 13.208 (8) | 6.3155 (5)[1] |
| α (°) | 96.191 (17) | 90 |
| β (°) | 93.865 (16) | 91.084 (6)[1] |
| γ (°) | 94.067 (11) | 90 |
| Volume (ų) | 434.9 (4) | 476.37 (7)[1] |
| Z | 2 | 4[1] |
| Temperature (K) | 93(2) | 150[1] |
| Radiation type | Mo Kα | Cu Kα[1] |
| Density (calc) (g/cm³) | 1.892 | 1.536 |
Experimental Protocols
The methodologies employed for the synthesis, crystallization, and X-ray diffraction data collection for each compound are detailed below.
Synthesis and Crystallization
2,4-Diacetyl-5-bromothiazole: The synthesis of 2,4-diacetyl-5-bromothiazole was achieved through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound.
1,3-Thiazole-4-carbonitrile: Commercial powder of 1,3-thiazole-4-carbonitrile was purified by sublimation at normal pressure on a hot plate set to 55°C.[1] Colorless crystals formed over two days on a covering watch glass.[1]
X-ray Data Collection and Structure Refinement
2,4-Diacetyl-5-bromothiazole: X-ray diffraction data were collected at 93 K. The structure was solved by direct methods and refined on F².
1,3-Thiazole-4-carbonitrile: Data collection was performed on a Bruker APEXII CCD diffractometer at 150 K using Cu Kα radiation.[1] The data was corrected for absorption using a multi-scan method.[1] The structure was solved using SHELXS97 and refined with SHELXL2018/3.[1]
Logical Workflow
The general workflow for the synthesis and crystallographic analysis of thiazole derivatives is illustrated in the following diagram.
Caption: General workflow from synthesis to structural analysis.
Comparative Structural Analysis
The crystallographic data reveals significant differences in the solid-state structures of the two analyzed compounds, primarily driven by the nature of their substituents. The presence of two acetyl groups and a bromine atom in 2,4-diacetyl-5-bromothiazole leads to a more complex packing arrangement within a triclinic crystal system. In contrast, the smaller, linear cyano group and the absence of other bulky substituents in 1,3-thiazole-4-carbonitrile result in a monoclinic crystal system.
The unit cell parameters also reflect these differences. The larger substituents on the brominated thiazole contribute to a smaller unit cell volume compared to the thiazole carbonitrile, despite its larger molecular weight. This suggests a more efficient packing arrangement for 2,4-diacetyl-5-bromothiazole, likely influenced by intermolecular interactions involving the acetyl and bromine moieties.
References
Purity Assessment of 4-Bromothiazole-5-carbonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing, ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of 4-Bromothiazole-5-carbonitrile, a key building block in synthetic chemistry. This document outlines a proposed HPLC method, compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provides detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry, offering high resolution and sensitivity to separate the main compound from its impurities. A reversed-phase HPLC method is proposed for the analysis of this compound.
Proposed HPLC Method Protocol
This protocol is a recommended starting point for the analysis of this compound, based on common practices for similar heterocyclic compounds. Method optimization and validation are essential for routine use.
| Parameter | Specification |
| Instrument | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL. |
Data Presentation: HPLC Purity Calculation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy and sensitivity.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is proportional to the number of nuclei. |
| Primary Use | Routine quality control, high-throughput screening, and quantification of known and unknown impurities. | Analysis of volatile and thermally stable compounds; identification of unknown volatile impurities. | Absolute purity determination without a specific reference standard, structural confirmation, and quantification of impurities. |
| Sensitivity | High, capable of detecting trace-level impurities. | Very high, excellent for trace analysis of volatile compounds. | Lower than HPLC and GC-MS for trace impurities, but excellent for quantifying impurities at levels of ~0.1% and above.[1][2] |
| Sample Throughput | High, with typical run times of 20-40 minutes per sample.[3] | Moderate to high, depending on the complexity of the sample and temperature program. | Lower, especially for quantitative measurements requiring long relaxation delays. |
| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. | Soluble in a suitable deuterated solvent; requires a higher sample amount (milligrams). |
| Destructive? | Yes | Yes | No, the sample can be recovered.[1] |
| Information Provided | Purity based on peak area, retention times of components. | Purity based on peak area, retention times, and mass spectra for structural elucidation of volatile components. | Absolute purity, structural confirmation of the main component and impurities, and quantification of impurities without specific reference standards.[1][2] |
Alternative Analytical Techniques: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS
| Parameter | Specification |
| Instrument | Gas chromatograph coupled to a mass spectrometer |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H qNMR
| Parameter | Specification |
| Instrument | NMR spectrometer (e.g., 400 MHz or higher) |
| Solvent | A suitable deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃). |
| Internal Standard | A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Pulse Program | A single pulse experiment with a calibrated 90° pulse. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more). |
| Data Processing | Manual phasing and baseline correction are critical for accurate integration. |
| Sample Preparation | Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC purity analysis.
Conclusion
For the routine purity assessment of this compound, HPLC offers a robust, sensitive, and high-throughput solution. It is particularly well-suited for quality control environments where the primary goal is to quantify known and unknown impurities relative to the main component.
GC-MS serves as a valuable complementary technique, especially for the identification of volatile or thermally stable impurities that may not be amenable to HPLC analysis. Its high sensitivity and ability to provide structural information make it a powerful tool for impurity profiling.
qNMR stands out as a primary and orthogonal method for absolute purity determination.[2] It provides the unique advantage of not requiring a specific reference standard for the analyte, while simultaneously confirming the structure of the main component and enabling the quantification of structurally diverse impurities.[1]
For a comprehensive and unambiguous purity assessment of this compound, a combination of these orthogonal techniques is recommended. HPLC can be employed for routine quality control and the detection of trace impurities, while qNMR can be used to establish the absolute purity of reference standards and key batches, and GC-MS can be utilized for the characterization of volatile impurities. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Bromothiazole-5-carbonitrile
For Immediate Release
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromothiazole-5-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By comparing its anticipated fragmentation with established patterns for related chemical moieties, this document serves as a practical reference for scientists working with similar molecular scaffolds.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in EI-MS is expected to be initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation pathways are dictated by the relative stabilities of the resulting fragments and the inherent chemical properties of the thiazole ring, the bromo substituent, and the nitrile group. Thiazoles are known to produce abundant molecular ions and exhibit specific fragmentation patterns that can aid in structure elucidation.[1][2] Aromatic nitriles also typically show a strong molecular ion peak.[3]
The presence of bromine is a key feature, as it will result in characteristic isotopic peaks (M+ and M+2) of nearly equal intensity for any bromine-containing fragment. The primary fragmentation events are predicted to involve the loss of the bromine atom, the nitrile group, or cleavage of the thiazole ring.
Below is a proposed fragmentation pathway, visualized using a DOT script, illustrating the logical relationships between the parent molecule and its potential daughter fragments.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Comparative Data on Fragmentation Patterns
To provide a clearer context for the predicted fragmentation of this compound, the following table compares its expected major fragments with known fragmentation patterns of related chemical classes.
| m/z (Predicted for this compound) | Proposed Fragment Identity | Comparison with Known Fragmentation Patterns | Supporting Evidence |
| 204/206 | [M] •⁺ (Molecular Ion) | Thiazole derivatives and aromatic nitriles generally exhibit a prominent molecular ion peak. The presence of bromine results in a characteristic M/M+2 isotopic pattern. | [1][2][3] |
| 178/180 | [M-CN] ⁺ | Loss of a cyano radical (•CN) is a known fragmentation pathway for aromatic nitriles.[3] | [3] |
| 177/179 | [M-HCN] ⁺ | The loss of hydrogen cyanide (HCN) is a frequently observed fragmentation for nitriles.[3] | [3] |
| 125 | [M-Br] ⁺ | Cleavage of the C-Br bond is a common fragmentation pathway for brominated aromatic compounds due to the relative weakness of the bond. | [4] |
| 85 | [C₃HNS] ⁺ | Represents the thiazole ring after the loss of the bromo and cyano substituents, followed by rearrangement. Fragmentation of the thiazole ring itself is a key characteristic. | [1][5] |
| 70 | [C₂NS] ⁺ | A smaller fragment arising from further cleavage of the thiazole ring. | [5] |
Experimental Protocol for Mass Spectrometry Analysis
The following outlines a general procedure for acquiring an electron ionization mass spectrum for a compound such as this compound.
1. Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source is required. This could be a standalone instrument or coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
2. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.
3. Instrument Parameters (Direct Infusion):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible spectra)
-
Source Temperature: 200-250 °C
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.
-
Sample Introduction: Introduce the sample via a direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.
4. GC-MS Parameters (if applicable):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C
-
MS Source and Quadrupole Temperatures: As per manufacturer's recommendations (e.g., 230 °C for the source, 150 °C for the quadrupole).
5. Data Analysis:
-
Identify the molecular ion peak, paying close attention to the isotopic pattern for bromine (M+ and M+2 peaks with approximately 1:1 intensity).
-
Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) if available.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound, offering a valuable resource for researchers in the field. The predictive nature of this analysis underscores the importance of empirical data for confirmation.
References
- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of Thiazole-Based Compounds: A Comparative Analysis
A note on the scope of this guide: While the initial focus of this analysis was on compounds synthesized directly from 4-Bromothiazole-5-carbonitrile, a comprehensive literature review did not yield specific studies detailing the in vitro anticancer activity of derivatives from this particular starting material. Therefore, this guide provides a broader comparative analysis of thiazole-containing compounds, a well-established class of heterocyclic molecules with significant potential in anticancer drug discovery. The experimental data and methodologies presented herein are representative of the in vitro evaluation of novel thiazole derivatives and serve as a valuable resource for researchers in the field.
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds are investigated for their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with key signaling pathways essential for tumor growth and survival.[3] This guide provides a comparative overview of the in vitro anticancer activity of various synthesized thiazole-based compounds, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Cytotoxicity of Thiazole Derivatives
The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various thiazole derivatives against different human cancer cell lines, alongside common chemotherapy drugs for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| Thiazole Derivative 1 | MCF-7 (Breast) | 7.54 | Doxorubicin | MCF-7 (Breast) | 8.48 |
| Thiazole Derivative 2 | HepG2 (Liver) | 7.26 | Staurosporine | HepG2 (Liver) | 8.4 |
| Thiazole Derivative 3 | HCT-116 (Colon) | 9.02 | Sunitinib | HCT-116 (Colon) | 10.69 |
| Thiazole Derivative 4 | A549 (Lung) | 2.4 | Erlotinib | A549 (Lung) | >10 |
| Thiazole Derivative 5 | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | SK-MEL-28 (Melanoma) | 4.13 |
Table 1: Comparative IC50 values of selected synthesized thiazole derivatives and standard chemotherapy drugs against various human cancer cell lines.
Experimental Protocols
The following is a detailed methodology for a key experiment commonly used to assess the in vitro cytotoxicity of synthesized compounds.
MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Synthesized thiazole compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized thiazole compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
Many thiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway and potential modulation by thiazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro screening of newly synthesized compounds for anticancer activity.
Caption: A typical experimental workflow for in vitro cytotoxicity screening.
References
Benchmarking 4-Bromothiazole-5-carbonitrile: A Comparative Guide for Synthetic Intermediates
In the landscape of drug discovery and development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. 4-Bromothiazole-5-carbonitrile has emerged as a versatile building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of this compound against its iodo and chloro analogs, as well as other heterocyclic systems, in key palladium-catalyzed cross-coupling reactions.
Executive Summary: Reactivity and Performance
The reactivity of 4-halothiazole-5-carbonitriles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the established trend: C-I > C-Br > C-Cl. This hierarchy dictates that 4-iodothiazole-5-carbonitrile is generally the most reactive, often affording higher yields under milder conditions. Conversely, 4-chlorothiazole-5-carbonitrile is the most stable and cost-effective but typically requires more forcing conditions and specialized, highly active catalyst systems to achieve comparable results. This compound presents a well-balanced profile of reactivity and stability, making it a pragmatic choice for many synthetic applications.
Comparative Data in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and its halogenated counterparts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data, compiled from various sources, illustrates the expected reactivity trends and provides a basis for selecting the optimal intermediate for a given transformation.
Table 1: Suzuki-Miyaura Coupling of 4-Halothiazole-5-carbonitriles with Arylboronic Acids
| Halogen (X) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Br | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | Good reactivity and yield under standard conditions. |
| I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 6 | >90 | Higher reactivity allows for lower temperature and shorter reaction time. |
| Cl | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | ~70 | Requires a more active catalyst system and harsher conditions. |
Table 2: Sonogashira Coupling of 4-Halothiazole-5-carbonitriles with Terminal Alkynes
| Halogen (X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Br | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 8 | ~80 | Reliable coupling with standard Sonogashira conditions. |
| I | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | >95 | Excellent yield at room temperature, highlighting high reactivity. |
| Cl | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | ~50 | Significantly more challenging, requiring a specialized catalyst and high temperature. |
Table 3: Buchwald-Hartwig Amination of 4-Halothiazole-5-carbonitriles with Amines
| Halogen (X) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Br | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~88 | Efficient coupling with a common ligand and base.[1] |
| I | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 6 | >92 | Milder conditions are sufficient due to higher reactivity. |
| Cl | Morpholine | RuPhos Pd G3 | K₂CO₃ | t-AmylOH | 110 | 24 | ~65 | Requires a highly active catalyst system and is generally less efficient. |
Experimental Protocols
Detailed experimental procedures for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 4-halothiazole-5-carbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., Dioxane/H₂O, 4:1) is added, and the reaction mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk flask, the 4-halothiazole-5-carbonitrile (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF) and a base (e.g., triethylamine, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.). The reaction is stirred at the appropriate temperature and monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction tube is charged with the 4-halothiazole-5-carbonitrile (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene) and the amine (1.2 equiv.) are added. The reaction is heated to the specified temperature and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound stands as a robust and versatile synthetic intermediate, offering a favorable balance between reactivity and stability for a range of palladium-catalyzed cross-coupling reactions. While its iodo- counterpart provides enhanced reactivity, often leading to higher yields under milder conditions, the bromo- derivative presents a more cost-effective and readily available option for many applications. The chloro- analog, though the most economical, generally requires more specialized and forceful conditions for effective coupling. The choice of the optimal 4-halothiazole-5-carbonitrile will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and the nature of the coupling partners. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
Safety Operating Guide
Navigating the Disposal of 4-Bromothiazole-5-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 4-Bromothiazole-5-carbonitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon available safety data for structurally similar chemicals and general principles for handling halogenated organic nitriles.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a composite of hazard assessments for related bromothiazole and organic nitrile compounds. The inherent risks of acute toxicity, skin and eye irritation, and the potential for cyanide release necessitate a cautious approach.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, inspected before use. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood. | To avoid inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, particularly acidic waste, to prevent the potential generation of highly toxic hydrogen cyanide gas.
-
Collect all waste containing this compound—including residues, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated solvents—in a designated, clearly labeled waste container.
Step 2: Waste Container Selection and Labeling
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
-
The container must be labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component. Include appropriate hazard symbols (e.g., toxic, irritant).
Step 3: Temporary Storage in the Laboratory
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment bin within a satellite accumulation area or a designated hazardous waste storage cabinet.
-
Ensure the storage location is away from incompatible materials, such as strong acids and oxidizing agents.[1]
Step 4: Arrange for Professional Disposal
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1]
-
Provide the disposal company with all available information on the chemical's hazards, including the potential for cyanide release.
Summary of Key Hazard Information
The hazard profile of this compound is inferred from related compounds. Researchers should handle this chemical with the assumption that it possesses the following hazards.
Table 2: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed or in contact with skin; Harmful if inhaled. | P261: Avoid breathing mist or vapours. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is provided as a guide and is based on data for structurally similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and in the absence of a definitive Safety Data Sheet for the compound .
References
Personal protective equipment for handling 4-Bromothiazole-5-carbonitrile
Essential Safety and Handling Guide for 4-Bromothiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles.[1][2] | Protects against splashes and aerosols.[1][2] |
| Hand Protection | Gloves | Nitrile gloves.[1][3][4][5][6][7] | Provides resistance to a wide range of chemicals, including nitriles and brominated compounds.[4][5][6][7] |
| Body Protection | Lab Coat | Full-length, long-sleeved lab coat.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Fume Hood | Work should be conducted in a certified chemical fume hood.[8][9] | Minimizes inhalation of dust or vapors.[8][9] |
Handling Procedures
Safe handling practices are critical to minimize the risk of exposure and accidents.
Preparation and Weighing:
-
Work Area: Always handle this compound within a properly functioning chemical fume hood.[8][9]
-
Decontamination: Ensure the work surface is clean and decontaminated before and after handling the compound.[1]
-
Weighing: When weighing, use an analytical balance inside the fume hood or in a designated weighing enclosure.
Dissolving and Reactions:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the release of vapors.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10][11][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][11][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Request: Follow your institution's procedures for the disposal of chemical waste. Contact your environmental health and safety department to arrange for pickup.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. gpisupply.com [gpisupply.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
